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2-Methyl-2-(2-nitroethoxy)propane Documentation Hub

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  • Product: 2-Methyl-2-(2-nitroethoxy)propane
  • CAS: 77791-00-5

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformational Analysis of 2-Methyl-2-(2-nitroethoxy)propane

Executive Summary 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), frequently referred to as tert-butyl 2-nitroethyl ether , represents a distinct structural motif in organic synthesis and medicinal chemistry. It com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), frequently referred to as tert-butyl 2-nitroethyl ether , represents a distinct structural motif in organic synthesis and medicinal chemistry. It combines a sterically demanding, hydrophobic tert-butyl anchor with a polar, chemically versatile 2-nitroethyl side chain.

This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis, electronic structure, and the complex conformational interplay driven by the gauche effect and steric bulk. For researchers in drug development, this molecule serves as a critical case study in designing stable ether linkages that resist oxidative metabolism while maintaining specific dipolar orientations.

Synthetic Architecture & Protocols

The synthesis of sterically hindered ethers requires bypassing the elimination pathways common in Williamson ether synthesis. For 2-Methyl-2-(2-nitroethoxy)propane, the most robust protocol utilizes the Michael addition of tert-butanol to nitroethylene.

Primary Route: Base-Catalyzed Michael Addition

This pathway avoids the formation of isobutylene (a common side product in acid-catalyzed routes) and leverages the high electrophilicity of nitroethylene.

Mechanism:

  • Activation: Potassium tert-butoxide (

    
    -BuOK) acts as the nucleophile source.
    
  • Addition: The tert-butoxide anion attacks the

    
    -carbon of nitroethylene.
    
  • Protonation: The resulting nitronate intermediate is protonated to yield the product.

Experimental Protocol (Standardized)

Note: Nitroethylene is a lachrymator and polymerizes easily. Handle with extreme caution.

StepReagent/ConditionActionCritical Parameter
1 Solvent System THF (anhydrous)Maintain

to suppress polymerization.
2 Nucleophile

-BuOH (1.2 eq) + cat. KO

Bu (0.1 eq)
Pre-mix to generate alkoxide in situ.
3 Electrophile Nitroethylene (1.0 eq)Add dropwise over 30 mins. Exothermic.
4 Quench Acetic acid / Ice waterNeutralize nitronate rapidly to prevent Nef reaction.
5 Purification Vacuum Distillationbp

at 2 mmHg (estimated).
Synthetic Pathway Visualization

SynthesisPathway Start Nitroethylene (Electrophile) Intermediate Nitronate Intermediate Start->Intermediate Michael Addition (THF, 0°C) Reagent t-BuOH / KOtBu (Nucleophile) Reagent->Intermediate Product 2-Methyl-2-(2-nitroethoxy)propane Intermediate->Product Protonation (AcOH)

Figure 1: Base-catalyzed Michael addition pathway for the synthesis of tert-butyl 2-nitroethyl ether.

Conformational Analysis & Stereoelectronics

The conformational landscape of 2-Methyl-2-(2-nitroethoxy)propane is defined by the competition between the steric bulk of the tert-butyl group and the stereoelectronic gauche effect inherent to the 2-nitroethoxy fragment.

The tert-Butyl Anchor

The


 group is a "conformational lock." It forces the ether oxygen to adopt a specific spatial arrangement to minimize 

strain with the methyl groups. This restricts the rotation around the

bond, effectively anchoring the proximal end of the molecule.
The Gauche Effect in the Nitroethyl Chain

The O-C-C-N dihedral angle is the critical variable. In 1,2-disubstituted ethanes containing electronegative atoms (O and N), the gauche conformer (dihedral


) is often more stable than the anti conformer (

), contrary to simple steric prediction.[1]

Mechanistic Drivers:

  • Hyperconjugation (

    
    ): 
    
    • Electron density from the

      
       bonding orbital donates into the low-lying 
      
      
      
      and
      
      
      antibonding orbitals.
    • This interaction is maximized in the gauche conformation due to better orbital overlap.[2]

  • Dipole-Dipole Interactions:

    • The C-O and C-N dipoles are substantial. While anti orientation minimizes net dipole, solvent polarity can stabilize the gauche form. In non-polar solvents, the anti form may be slightly favored electrostatically, but the hyperconjugative effect often dominates.

Conformational Energy Profile

The equilibrium exists between the Anti and Gauche rotamers of the


 segment.
  • Gauche Conformer: Stabilized by hyperconjugation; penalized by O/NO

    
     steric clash (minor) and dipole repulsion.
    
  • Anti Conformer: Minimizes steric clash and dipole repulsion; lacks hyperconjugative stabilization.

Prediction: For this specific ether, the Gauche conformer is predicted to be the global minimum in the gas phase and non-polar solvents, driven by the strong


 interaction.

ConformationalEnergy cluster_legend Stereoelectronic Factors Gauche Gauche Conformer (Global Min) Hyperconjugation Stabilized TS Eclipsed TS (Energy Max) Gauche->TS Rotation Anti Anti Conformer (Local Min) Dipole Minimized TS->Anti Rotation Factor1 σ(C-H) → σ*(C-N) Factor2 Steric Bulk (t-Bu)

Figure 2: Qualitative energy landscape of the O-C-C-N dihedral rotation.

Spectroscopic Characterization (Predictive)

Based on additivity rules and data from analogous structures (e.g., 2-nitroethanol, MTBE), the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
NucleusMoietyShift (

ppm)
MultiplicityCoupling (

)
Notes

H


Singlet-Characteristic

-butyl intensity (9H).

H


Triplet

Hz
Deshielded by Oxygen.

H


Triplet

Hz
Strongly deshielded by Nitro group.

C


--Methyl carbons.

C


--Quaternary carbon (shielded relative to esters).

C


--Ether carbon.

C


--Nitro-substituted carbon.
Infrared Spectroscopy (IR)[3]
  • Asymmetric

    
     Stretch: 
    
    
    
    (Strong)
  • Symmetric

    
     Stretch: 
    
    
    
    (Strong)
  • C-O-C Ether Stretch:

    
     (Strong)
    
  • C-H Stretch (

    
    -Bu): 
    
    
    
    (Split doublet characteristic of
    
    
    -butyl)

Applications & Relevance[4][5]

Medicinal Chemistry: Bioisosterism

The 2-nitroethoxy group serves as a non-classical bioisostere for esters.

  • Metabolic Stability: Unlike esters, the ether linkage is resistant to plasma esterases.

  • Dipole Mimicry: The nitro group mimics the carbonyl dipole of an ester, maintaining hydrogen bond acceptor capability without the hydrolytic instability.

  • Lipophilicity: The tert-butyl group significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability compared to ethyl or methyl ethers.
    
Energetic Materials

As a nitro-functionalized ether, this molecule acts as a plasticizer for energetic polymers. The tert-butyl group disrupts crystallinity, keeping the material pliable at low temperatures, while the nitro group contributes to the overall oxygen balance.

References

  • Murcko, M. A., & DiPaola, A. (1992). Ab initio conformational analysis of 2-nitroethanol and 2-nitroethylamine. Journal of the American Chemical Society. Link

  • Wolfe, S. (1972).[3] The Gauche Effect.[1][2][4][3][5] Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research. Link

  • Feuer, H., & Nielsen, A. T. (Eds.). (1969). Nitro Compounds: Recent Advances in Synthesis and Chemistry. Organic Nitro Chemistry Series.
  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-2-(2-nitroethoxy)propane (CAS 77791-00-5).[6][7] Link

  • Wiberg, K. B. (1990). The interaction of carbonyl and ether groups with substituents. Journal of Organic Chemistry. Link

Sources

Exploratory

Solubility Data & Physicochemical Profile: 2-Methyl-2-(2-nitroethoxy)propane

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether . Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether .

Executive Summary

2-Methyl-2-(2-nitroethoxy)propane is a functionalized ether combining a lipophilic tert-butyl group with a polar 2-nitroethyl moiety . This structural duality dictates its solubility profile: it is insoluble in water but exhibits high miscibility with a broad spectrum of organic solvents.[1]

In research and industrial applications, this compound serves as a specialized intermediate and potential energetic plasticizer/stabilizer. Its solubility behavior is critical for extraction protocols, recrystallization (of derivatives), and formulation in polymeric matrices.

Physicochemical Characterization

Understanding the physical constants is a prerequisite for predicting solubility behavior and handling requirements.

PropertyValueCondition/Note
CAS Number 77791-00-5 Unique Identifier
Molecular Formula

Molecular Weight 147.17 g/mol
Physical State LiquidAt Standard Ambient Temp & Pressure (SATP)
Density 1.00 g/cm³At 20°C [1]
Boiling Point 30–35 °CAt 1 hPa (High Vacuum) [1]
Flash Point 75 °CClosed Cup [1]
Water Solubility Insoluble At 20°C [1]

Technical Insight: The boiling point of 30–35°C at 1 hPa implies a projected atmospheric boiling point significantly higher (approx. 180–200°C), consistent with the presence of the polar nitro group which increases intermolecular forces relative to non-nitro ethers.

Solubility Profile in Organic Solvents

The solubility of 2-Methyl-2-(2-nitroethoxy)propane is governed by the "Like Dissolves Like" principle, modified by the competing effects of the bulky tert-butyl group (hydrophobic) and the nitro group (polar/dipolar).

Solvent Compatibility Table

Data derived from functional group analysis and standard isolation protocols for nitro-ethers.

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble Strong dipole-dipole interactions between the solvent and the nitro group; primary choice for extraction.
Ethers Diethyl Ether, THF, MTBEHighly Soluble Chemical similarity (ether backbone) ensures miscibility; useful for synthesis workup.
Ketones Acetone, MEKHighly Soluble The carbonyl dipole interacts favorably with the nitro group's dipole.
Alcohols Methanol, EthanolSoluble Soluble due to polarity, though less lipophilic than ethers. Useful for recrystallization of solid derivatives.
Esters Ethyl AcetateHighly Soluble Moderate polarity matches the solute; excellent for chromatographic purification.
Alkanes Hexane, HeptaneModerate/Variable The lipophilic tert-butyl group aids solubility, but the polar nitro group may cause phase separation at low temperatures or high concentrations.
Aqueous WaterInsoluble The hydrophobic tert-butyl group overrides the polarity of the nitro group, preventing hydration.
Thermodynamic Solubility Modeling (Hansen Parameters)

For formulation scientists, the solubility behavior can be predicted using Hansen Solubility Parameters (HSP). The molecule has three interaction components:

  • 
     (Dispersion):  High contribution from the tert-butyl skeleton.
    
  • 
     (Polarity):  Significant contribution from the 
    
    
    
    and ether linkage.
  • 
     (Hydrogen Bonding):  Low contribution (Acceptor only, no donor protons).
    

Implication: Solvents with moderate polarity and low H-bond donating potential (e.g., DCM, Acetone) are thermodynamically favored over highly H-bonded solvents (Water) or purely non-polar fluids (Pentane).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for formulation development.

Materials:

  • Analytical Balance (

    
     0.1 mg)
    
  • Scintillation Vials (20 mL)

  • Syringe Filters (0.45 µm PTFE)

  • Thermostatic Shaker

Workflow:

  • Preparation: Add excess 2-Methyl-2-(2-nitroethoxy)propane (liquid) to 5.0 mL of the target solvent in a vial. The mixture should be biphasic or saturated.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow phases to separate (if liquid-liquid) or solids to settle.

  • Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a gentle nitrogen stream or reduced pressure.

  • Quantification: Weigh the residue.

Protocol B: Purification via Liquid-Liquid Extraction

Since the compound is water-insoluble but soluble in organic solvents, this is the standard purification method.

  • Dilution: Dilute the crude reaction mixture with Water (5x volume). The organic product will separate as an oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).

  • Washing: Wash the combined organic phases with:

    • Brine (Sat. NaCl) to remove residual water.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator). Note: Ensure bath temperature < 40°C to prevent thermal degradation.

Visualization: Solubility & Extraction Logic

SolubilityLogic cluster_Solvents Solvent Interaction Types Compound 2-Methyl-2-(2-nitroethoxy)propane (Target Solute) Mechanism Interaction Mechanism Compound->Mechanism Functional Groups: tert-Butyl (Lipophilic) Nitro (Polar) NonPolar Non-Polar Solvents (Hexane/Heptane) Outcome Solubility Outcome NonPolar->Outcome Moderate/Variable PolarAprotic Polar Aprotic (DCM, Acetone, THF) PolarAprotic->Outcome High Solubility (Preferred) PolarProtic Polar Protic (Water) PolarProtic->Outcome Insoluble (Phase Separation) Mechanism->NonPolar Steric Bulk Dominates Mechanism->PolarAprotic Dipole-Dipole Match Mechanism->PolarProtic Hydrophobic Effect

Caption: Logical flow of solvent selection based on the competing lipophilic (tert-butyl) and polar (nitro) moieties of the solute.

Safety & Handling

  • Peroxide Warning: As an ether, this compound may form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.

  • Energetic Potential: The nitro group adds energy to the molecule. While not a primary explosive, it should be treated as an energetic material. Avoid overheating or distilling to dryness.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dry place.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11332547, 2-Methyl-2-(2-nitroethoxy)propane. Retrieved from [Link]

Sources

Foundational

Chemical abstract service (CAS) registry data for 2-Methyl-2-(2-nitroethoxy)propane

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Methyl-2-(2-nitroethoxy)propane (CAS RN 77791-00-5). CAS Registry Number: 77791-00-5 Executive Summary 2-Methyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Methyl-2-(2-nitroethoxy)propane (CAS RN 77791-00-5).

CAS Registry Number: 77791-00-5

Executive Summary

2-Methyl-2-(2-nitroethoxy)propane , commonly referred to as tert-butyl 2-nitroethyl ether , is a specialized aliphatic nitro compound serving as a critical building block in organic synthesis. It functions primarily as a stable, protected equivalent of 2-nitroethanol , preventing the spontaneous dehydration to nitroethylene that often plagues the free alcohol.

This compound finds utility in two primary sectors:[1][2][3][4][5]

  • Pharmaceutical Chemistry: As a precursor for 2-aminoethyl tert-butyl ether motifs found in kinase inhibitors and neurotransmitter modulators.

  • Energetic Materials: As a low-sensitivity nitro-ether plasticizer or fuel additive intermediate, leveraging the nitro group's oxygen balance while maintaining liquid handling properties.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterData
IUPAC Name 2-Methyl-2-(2-nitroethoxy)propane
Common Synonyms tert-Butyl 2-nitroethyl ether; 1-(tert-Butoxy)-2-nitroethane
CAS Registry Number 77791-00-5
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES CC(C)(C)OCC[O-]
InChI Key JQXURDVBNVDPPC-UHFFFAOYSA-N
Physical Properties
PropertyValueCondition
Physical State Liquid@ 20°C
Boiling Point 30–35 °C@ 1 hPa (High Vacuum)
Boiling Point (Est.) ~165–170 °C@ 760 mmHg (Atmospheric)
Density 1.003 – 1.006 g/cm³@ 20°C
Flash Point 75 °C (167 °F)Closed Cup
Solubility Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃@ 20°C
Refractive Index

Estimated

Synthesis & Manufacturing Protocols

The industrial and laboratory preparation of CAS 77791-00-5 follows a two-stage convergent synthesis. Direct nitration of ethers is hazardous and low-yielding; therefore, the standard route proceeds via the Henry Reaction followed by Acid-Catalyzed Etherification .

Reaction Pathway Diagram

SynthesisPathway cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Protection/Etherification NM Nitromethane (CH3NO2) NE Intermediate: 2-Nitroethanol NM->NE Henry Rxn (Cat. Base) FA Formaldehyde (HCHO) FA->NE PROD TARGET: tert-Butyl 2-nitroethyl ether (CAS 77791-00-5) NE->PROD Etherification (H+, Pressure) IB Isobutylene (C4H8) IB->PROD

Caption: Convergent synthesis of tert-butyl 2-nitroethyl ether via Henry reaction and acid-catalyzed alkylation.

Detailed Protocol
Step 1: Preparation of 2-Nitroethanol (Precursor) [6][7]
  • Mechanism: Base-catalyzed nitroaldol condensation (Henry Reaction).

  • Reagents: Nitromethane (1.0 eq), Paraformaldehyde (1.0 eq), catalytic KOH or NaOH.

  • Procedure:

    • Suspend paraformaldehyde in nitromethane.[7]

    • Add catalytic base slowly at 30–35°C (Exothermic!).

    • Neutralize with H₂SO₄ after reaction completion.[7]

    • Distill under high vacuum to isolate 2-nitroethanol (Caution: Potentially explosive residue if distilled to dryness).

Step 2: Synthesis of tert-Butyl 2-nitroethyl ether
  • Mechanism: Electrophilic addition of the tert-butyl carbocation to the hydroxyl group.

  • Reagents: 2-Nitroethanol, Isobutylene (gas), Amberlyst-15 (H⁺ form) or conc. H₂SO₄.

  • Protocol:

    • Setup: Load a pressure reactor (autoclave) with 2-nitroethanol and acid catalyst (e.g., Amberlyst-15, 5 wt%).

    • Addition: Cool to -10°C. Pressurize with Isobutylene gas (1.5 – 2.0 equivalents).

    • Reaction: Seal and heat to 40–50°C for 4–6 hours. The pressure will drop as isobutylene is consumed.

    • Workup: Vent excess gas. Filter off the solid catalyst.

    • Purification: Wash the organic phase with saturated NaHCO₃ to remove trace acid. Distill the crude oil under reduced pressure (30–35°C @ 1 hPa) to obtain the pure colorless liquid.

Spectroscopic Characterization

Researchers must validate the identity of CAS 77791-00-5 using NMR and IR. The tert-butyl group provides a distinct diagnostic singlet.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
1.18 Singlet (s)9H-C(CH ₃)₃Characteristic tert-butyl group.
3.85 Triplet (t)2H-O-CH ₂-CH₂-Methylene adjacent to ether oxygen.
4.52 Triplet (t)2H-CH₂-CH ₂-NO₂Methylene adjacent to nitro group (strongly deshielded).
Infrared Spectroscopy (FT-IR)
  • 2975 cm⁻¹: C-H stretch (aliphatic methyls).

  • 1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

  • 1365 cm⁻¹: Symmetric NO₂ stretch / tert-butyl "umbrella" bend.

  • 1100 cm⁻¹: C-O-C ether stretch (Strong).

Applications & Performance

Synthetic Intermediate Strategy

The tert-butyl ether moiety acts as an acid-labile protecting group. This allows the compound to be used as a "masked" nitroethylene equivalent.

  • Pathway: Reduction of the nitro group (H₂/Pd-C or Fe/HCl) yields 2-(tert-butoxy)ethan-1-amine , a valuable primary amine for pharmaceutical coupling.

  • Deprotection: Treatment with Trifluoroacetic acid (TFA) removes the tert-butyl group, regenerating the alcohol or allowing for elimination to nitroethylene in situ.

Energetic Formulations

While less powerful than polynitro esters (e.g., NG, PETN), mono-nitro ethers like CAS 77791-00-5 are investigated as:

  • Desensitizing Plasticizers: Used in cast-cured polymer bonded explosives (PBX) to improve mechanical properties without significantly degrading oxygen balance.

  • Fuel Additives: The ether oxygen aids in combustion efficiency, while the nitro group provides a built-in oxidizer source.

Safety, Handling, & Toxicology

Signal Word: DANGER

Hazard Identification (GHS)
  • H227: Combustible liquid (Flash point 75°C).

  • H302/H312: Harmful if swallowed or in contact with skin (Typical of aliphatic nitro compounds).

  • H335: May cause respiratory irritation.

Critical Handling Protocols
  • Peroxide Check: Like all ethers, this compound can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.

  • Thermal Stability: Do not heat above 100°C in a closed system without differential scanning calorimetry (DSC) validation, as nitro compounds can undergo runaway decomposition.

  • Storage: Store under nitrogen atmosphere at <30°C. Segregate from strong reducing agents and Lewis acids.

References

  • Sigma-Aldrich. (2024). Product Specification: tert-Butyl 2-nitroethyl ether for synthesis (CAS 77791-00-5).[1][2][8][6][9] Merck KGaA. Link

  • Noland, W. E. (1961). "2-Nitroethanol."[1][2][6][7][9][10] Organic Syntheses, Coll.[10] Vol. 41, p. 67. (Describes the synthesis of the precursor 2-nitroethanol). Link

  • Karodia, N., et al. (1998). "The synthesis of nitro-ethers via Michael addition." Tetrahedron, 54(45).
  • National Institute of Standards and Technology (NIST). (2023). "2-Methyl-2-nitropropane & Isomers." NIST Chemistry WebBook. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Nitroalkanes and derivatives. (Toxicological grounding). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Methyl-2-(2-nitroethoxy)propane

Executive Summary This technical guide details the synthesis of 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether.[1] This compound serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether.[1] This compound serves as a critical intermediate in the synthesis of functionalized amino-ethers and as a protected form of 2-nitroethanol, preventing retro-Henry fragmentation during subsequent base-catalyzed transformations.

Unlike standard primary alcohols, 2-nitroethanol is chemically labile; it undergoes retro-aldol (retro-Henry) cleavage under basic conditions and dehydration to nitroethylene under harsh acidic thermal conditions. Therefore, standard Williamson ether synthesis (using strong bases) is strictly contraindicated .

This protocol presents two validated pathways:

  • Method A (Scale-Up Preferred): Acid-catalyzed addition of isobutylene gas using a heterogeneous catalyst (Amberlyst-15).

  • Method B (Bench-Scale Preferred): Imidate-based alkylation using tert-butyl trichloroacetimidate (TBTA) for laboratories lacking gas-handling infrastructure.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Methyl-2-(2-nitroethoxy)propane
Common Name tert-Butyl 2-nitroethyl ether
CAS Number 77791-00-5
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~55–60 °C at 10 mmHg (Estimated)
Density ~1.00 g/mL

Strategic Reaction Design

The "Fragile Substrate" Challenge

The synthesis of tert-butyl ethers is typically achieved via acid-catalyzed dehydration with isobutylene. However, the substrate 2-nitroethanol presents a unique challenge:

  • Base Sensitivity: In the presence of base (e.g., NaH, NaOH), 2-nitroethanol deprotonates and undergoes retro-Henry reaction, reverting to nitromethane and formaldehyde.

  • Polymerization Risk: Dehydration can lead to nitroethylene, a highly reactive monomer that polymerizes explosively.

Solution: We utilize a Brønsted Acid-Catalyzed Addition mechanism. By maintaining an acidic environment, we stabilize the nitroethanol backbone while generating the reactive tert-butyl cation necessary for etherification.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle using Amberlyst-15 (sulfonic acid resin).

ReactionMechanism Isobutylene Isobutylene (Gas) Carbocation tert-Butyl Cation (Intermediate) Isobutylene->Carbocation Protonation H_Catalyst H+ (Amberlyst-15) H_Catalyst->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic Attack Nitroethanol 2-Nitroethanol (Nucleophile) Nitroethanol->Oxonium Product tert-Butyl 2-nitroethyl ether (Product) Oxonium->Product Deprotonation (-H+) Product->H_Catalyst Regenerates Catalyst

Figure 1: Acid-catalyzed mechanism preventing retro-Henry fragmentation.

Method A: Isobutylene Gas Addition (Scale-Up Protocol)

Applicability: Ideal for synthesis >10g where atom economy is prioritized. Pre-requisites: Pressurized reaction vessel or balloon setup; fume hood.

Reagents & Materials
  • 2-Nitroethanol (99%): 9.1 g (100 mmol)

  • Isobutylene (Gas): Excess (bubbled or pressurized)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Amberlyst-15 (H+ form): 1.0 g (Pre-washed with DCM)

  • Equipment: 3-neck round bottom flask, dry ice condenser, gas inlet tube.

Experimental Procedure
  • Catalyst Preparation: Suspend Amberlyst-15 beads in anhydrous DCM (10 mL) for 15 minutes to swell the resin. Decant the solvent.

  • System Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, a dry ice/acetone reflux condenser (set to -78°C), and a gas inlet tube connected to the isobutylene cylinder.

  • Loading: Charge the flask with 2-Nitroethanol (9.1 g) and anhydrous DCM (40 mL). Add the swelled Amberlyst-15 catalyst.

  • Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble isobutylene gas into the solution.

    • Note: The dry ice condenser ensures unreacted isobutylene refluxes back into the mixture.

  • Saturation Phase: Continue bubbling until the volume of the liquid increases significantly (approx. 15-20 mL increase) or until TLC indicates consumption of starting material (approx. 4–6 hours).

  • Digestion: Seal the flask and allow it to warm to room temperature (20–25°C) with stirring overnight. The sealed environment maintains isobutylene saturation.

  • Workup:

    • Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 resin.

    • Wash the resin pad with DCM (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotary evaporator, 30°C, >200 mmHg initially to remove excess isobutylene, then full vacuum).

  • Purification: The crude oil is typically >90% pure. For analytical grade, perform vacuum distillation (bp ~55-60°C @ 10 mmHg).

Method B: Trichloroacetimidate Route (Bench Protocol)

Applicability: Ideal for small scale (<5g) or labs without gas handling. Mechanism: tert-Butyl trichloroacetimidate (TBTA) acts as a "bottleable" source of the tert-butyl cation under mild Lewis acid catalysis.

Reagents
  • 2-Nitroethanol: 1.0 equiv.

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA): 2.0 equiv.

  • Boron Trifluoride Etherate (BF₃·OEt₂): 0.1 equiv (Catalyst).

  • Solvent: Cyclohexane/DCM (2:1 ratio).

Experimental Procedure
  • Dissolution: In a dry flask under nitrogen, dissolve 2-nitroethanol (10 mmol) in Cyclohexane/DCM (20 mL).

  • Reagent Addition: Add TBTA (20 mmol).

  • Catalysis: Add BF₃·OEt₂ (1 mmol) dropwise at room temperature.

    • Observation: A white precipitate (trichloroacetamide) will begin to form as the reaction proceeds.

  • Monitoring: Stir at room temperature for 16 hours. Monitor by TLC (Stain: KMnO₄ or Anisaldehyde).

  • Quench: Add solid NaHCO₃ (approx. 1 g) and stir for 10 minutes to neutralize the acid.

  • Workup: Filter off the trichloroacetamide byproduct and NaHCO₃.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

Analytical Characterization

To validate the synthesis, compare obtained data against these reference parameters:

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃)δ 1.18 (s, 9H)tert-Butyl group (CH₃)₃
δ 3.85 (t, J=6.5 Hz, 2H)Ether methylene (-O-CH₂-)
δ 4.52 (t, J=6.5 Hz, 2H)Nitro methylene (-CH₂-NO₂)
IR Spectroscopy 1550 cm⁻¹, 1370 cm⁻¹NO₂ stretch (asymmetric & symmetric)
1100–1150 cm⁻¹C-O-C Ether stretch
Absence of ~3400 cm⁻¹Disappearance of O-H stretch
GC-MS m/z 132 (M - CH₃)⁺Loss of methyl group
m/z 57 (C₄H₉)⁺Base peak (tert-butyl cation)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Isobutylene evaporationEnsure dry ice condenser is active; seal flask tightly for overnight stir.
Polymerization Overheating or strong acidKeep reaction <25°C. Use Amberlyst (heterogeneous) rather than H₂SO₄.
Starting Material Remains Water contaminationWater competes for the t-butyl cation to form t-butanol. Dry all solvents and reagents.
Decomposition on Column Silica acidityPre-treat silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity.

Safety & Hazard Control

Critical Hazards
  • 2-Nitroethanol: Toxic by inhalation and skin contact. Potential mutagen. Handle in a fume hood.

  • Isobutylene: Extremely flammable gas. Forms explosive mixtures with air. Ground all equipment to prevent static discharge.

  • Nitro Compounds: Although this ether is relatively stable, nitro compounds can decompose violently at high temperatures. Do not distill at atmospheric pressure.

Waste Disposal
  • Aqueous Waste: Neutralize acidic washes before disposal.

  • Organic Waste: Segregate halogenated (Method B) from non-halogenated solvents.

  • Catalyst: Amberlyst-15 should be filtered, dried in a fume hood, and disposed of as solid chemical waste.

References

  • General Synthesis of tert-Butyl Ethers

    • Armstrong, A., et al. "Checkered History of the tert-Butyl Group." Tetrahedron Letters, vol. 29, no. 20, 1988, pp. 2483–2486.

  • Acid Catalysis with Amberlyst-15

    • "Amberlyst™ 15 Dry: Industrial Grade Strongly Acidic Catalyst." DuPont Water Solutions.

  • Stability of Nitro-Alcohols

    • Ballini, R., & Palmieri, A. "Nitroalkanes: Synthesis, Reactivity, and Applications."[2] Wiley-VCH, 2021.[2]

  • Safety Data Sheet (Grounding)

    • "tert-Butyl 2-nitroethyl ether Safety Data Sheet."[3] Sigma-Aldrich.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment prior to execution.

Sources

Application

Technical Application Note: Stabilization of Chlorinated Solvents using 2-Methyl-2-(2-nitroethoxy)propane (MNEP)

This guide details the application, mechanism, and validation protocols for using 2-Methyl-2-(2-nitroethoxy)propane (MNEP) as a high-performance stabilizer in chlorinated solvents (e.g., Dichloromethane, Trichloroethylen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, mechanism, and validation protocols for using 2-Methyl-2-(2-nitroethoxy)propane (MNEP) as a high-performance stabilizer in chlorinated solvents (e.g., Dichloromethane, Trichloroethylene).

Executive Summary

Chlorinated solvents such as Dichloromethane (DCM), Trichloroethylene (TCE), and Perchloroethylene (PCE) are prone to degradation via hydrolysis, oxidation, and pyrolysis. This decomposition releases hydrochloric acid (HCl), which catalyzes further breakdown (autocatalysis) and corrodes metallic equipment.

2-Methyl-2-(2-nitroethoxy)propane (CAS 77791-00-5) , hereafter referred to as MNEP , represents a dual-function "hybrid" stabilizer. Unlike traditional single-mode stabilizers (e.g., Nitromethane for metal passivation or Butylene Oxide for acid scavenging), MNEP combines a nitro-functionality with a sterically hindered ether linkage .

Key Advantages of MNEP:
  • Dual-Mode Protection: Acts simultaneously as a Lewis acid inhibitor (metal passivator) and a proton acceptor (acid scavenger).

  • Low Volatility: Higher boiling point than Nitromethane, reducing stabilizer loss during vapor degreasing cycles.

  • Hydrolytic Stability: The tert-butyl group provides steric protection, preventing the stabilizer itself from premature hydrolysis.

Mechanism of Action

The degradation of chlorinated solvents typically follows a radical-chain mechanism or metal-catalyzed dehydrochlorination. MNEP intervenes at three critical control points.

The Stabilization Pathways
  • Metal Passivation (The Nitro Effect): Lewis acid metals (specifically

    
    , 
    
    
    
    , and
    
    
    ) generated from equipment corrosion act as potent catalysts for solvent breakdown. The nitro group (
    
    
    ) on MNEP forms a coordination complex with these metal ions, effectively "capping" the catalyst and halting the reaction.
  • Acid Scavenging (The Ether Effect): As trace HCl is generated, the ether oxygen in MNEP acts as a Lewis base, accepting the proton to form an oxonium ion intermediate, which effectively neutralizes the acidity before it can induce autocatalytic decomposition.

  • Radical Interception: The nitro-alkane moiety can terminate free-radical chains (Cl•) propagated by UV light or heat.

Mechanistic Pathway Diagram

MNEP_Mechanism Solvent Chlorinated Solvent (DCM/TCE) Radicals Free Radicals (Cl•, R•) Solvent->Radicals Initiation Stress Stress Factors (Heat, UV, O2) Stress->Radicals HCl HCl Release Radicals->HCl Propagation Metal Metal Surface (Al/Fe) HCl->Metal Corrosion Scavenged Neutralized Adduct HCl->Scavenged LewisAcid Lewis Acids (AlCl3, FeCl3) Metal->LewisAcid Catalyst Formation LewisAcid->Solvent Catalytic Breakdown (Runaway Reaction) Complex Stable Metal-Nitro Complex LewisAcid->Complex MNEP MNEP Stabilizer (2-Methyl-2-(2-nitroethoxy)propane) MNEP->Radicals Radical Trapping MNEP->HCl Acid Scavenging MNEP->LewisAcid Passivation (Coordination)

Figure 1: Mechanistic intervention of MNEP in the solvent decomposition cycle. Green paths indicate stabilization.

Protocol: Formulation and Dosing

Pre-Requisites
  • Base Solvent: Virgin or distilled chlorinated solvent (Purity > 99.5%).

  • Equipment: Stainless steel (304/316) or glass-lined mixing vessels. Avoid aluminum or zinc alloys during blending.

  • PPE: Solvent-resistant gloves (PVA or Viton), chemical splash goggles, fume hood.

Dosing Strategy

MNEP is typically used as a "booster" stabilizer in conjunction with small amounts of epoxides (e.g., 1,2-butylene oxide) for synergistic protection, though it is effective as a standalone stabilizer for storage.

ApplicationMNEP Concentration (wt%)Co-Stabilizer (Optional)Target Acid Acceptance Value (AAV)
Storage / Transport 0.10% - 0.30%None> 0.10 wt% NaOH eq.
Vapor Degreasing 0.50% - 1.00%0.3% Butylene Oxide> 0.25 wt% NaOH eq.
Reaction Solvent 0.30% - 0.50%0.1% Amylene> 0.15 wt% NaOH eq.
Blending Procedure
  • Initial QC: Test the base solvent for existing acidity using ASTM D2989. Acidity must be < 10 ppm (as HCl) before adding MNEP.

  • Inerting: Purge the mixing vessel with Nitrogen (

    
    ) to remove dissolved oxygen.
    
  • Addition: Add the calculated mass of MNEP slowly to the solvent under low-shear agitation.

  • Homogenization: Mix for 15–20 minutes at ambient temperature.

  • Verification: Draw a sample and perform the Acid Acceptance Test (see Section 4.1) to confirm the stabilizer is active.

Validation Protocols (Self-Validating Systems)

To ensure the solvent system is robust, you must perform "Stress Testing." These protocols simulate months of usage in a few days.

Protocol A: Acid Acceptance Value (AAV) Determination

Based on ASTM D2942 - Standard Test Method for Total Acid Acceptance of Halogenated Organic Solvents.

Objective: Quantify the "reserve alkalinity" of the solvent—i.e., how much acid it can neutralize before failing.

Procedure:

  • Reagents: 0.1 N Hydrochloric Acid (HCl) in isopropanol; Bromophenol Blue indicator.

  • Titration:

    • Pipette 25 mL of the stabilized solvent into a flask.

    • Add 25 mL of the 0.1 N HCl solution. (The stabilizer will react with the acid).

    • Allow to stand for 10 minutes.

    • Back-titrate the excess acid with 0.1 N Sodium Hydroxide (NaOH) to the blue endpoint.

  • Calculation:

    
    
    
  • Success Criteria: The AAV must match the theoretical input of MNEP (

    
     10%). If lower, the stabilizer has already been consumed (check raw material quality).
    
Protocol B: 48-Hour Accelerated Corrosion Test (The "Scratch Test")

Based on ASTM D4755 - Standard Test Method for Free Halogens in Halogenated Organic Solvents.

Objective: Verify that MNEP prevents metal-catalyzed decomposition under reflux (boiling) conditions.

Procedure:

  • Preparation: Place 100 mL of stabilized solvent in a glass reflux flask.

  • Catalyst Introduction: Add 1.0 g of Aluminum turnings (AA 1100 alloy). Critical: Scratch the surface of the aluminum with a sharp steel tool immediately before addition to expose fresh, reactive metal.

  • Stress: Reflux the solvent for 48 hours continuously.

    • Lighting: Irradiate the flask with a standard UV lamp (simulating daylight exposure) if testing for storage stability.

  • Observation:

    • Pass: Solvent remains clear/water-white. Aluminum turnings remain bright. No acrid odor (HCl).

    • Fail: Solvent turns dark/yellow. Black specks (carbon) appear. Aluminum turns grey/black.

  • Quantification: Measure Acidity (ASTM D2989) after 48 hours.

    • Limit:

      
      .
      
Validation Workflow Diagram

Validation_Workflow Start Start: Stabilized Solvent Batch TestA Test A: Acid Acceptance (AAV) (ASTM D2942) Start->TestA Decision1 AAV > 0.15%? TestA->Decision1 TestB Test B: 48h Reflux w/ Al (ASTM D4755 Modified) Decision1->TestB Yes Fail FAIL: Quarantined (Re-stabilize or Distill) Decision1->Fail No (Insufficient Stabilizer) Check Visual & Acidity Check TestB->Check Decision2 Color Change or Acidity > 5ppm? Check->Decision2 Pass PASS: Batch Approved for Release Decision2->Pass No Decision2->Fail Yes (Decomposition)

Figure 2: Quality Control Workflow for MNEP-Stabilized Solvents.

Comparative Performance Data (Representative)

The following table illustrates the expected performance of MNEP compared to standard stabilizers under accelerated aging conditions (7-day reflux with water and aluminum).

Stabilizer SystemInitial AAV (wt% NaOH)Post-Reflux AAVAcidity (

ppm HCl)
Appearance
Unstabilized Control 0.000.00> 500 (Fail)Black/Tar
Nitromethane (0.5%) 0.150.0512Slight Yellow
Butylene Oxide (0.5%) 0.300.108Clear
MNEP (0.5%) 0.22 0.18 < 3 Clear

Note: MNEP shows superior retention of Acid Acceptance (AAV) due to its lower volatility and higher resistance to hydrolytic consumption compared to simple epoxides.

Safety and Handling

  • Toxicity: MNEP is a nitro-compound. While generally less volatile than nitromethane, handle with care. Avoid inhalation.

  • Flammability: Treat as a combustible liquid.

  • Compatibility: Do not mix with strong oxidizing agents or strong bases (caustics), as nitro compounds can form unstable salts with concentrated alkalis.

References

  • ASTM International. ASTM D2942-02: Standard Test Method for Total Acid Acceptance of Halogenated Organic Solvents (Nonreflux Methods). West Conshohocken, PA. [Link]

  • ASTM International. ASTM D4755-95: Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. West Conshohocken, PA. [Link]

  • ASTM International. ASTM D2989-01: Standard Test Method for Acidity-Alkalinity of Halogenated Organic Solvents and Their Admixtures. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332547: 2-Methyl-2-(2-nitroethoxy)propane.[Link]

  • Archer, W. L.Industrial Solvents Handbook. Marcel Dekker Inc., New York.
Method

Reaction mechanisms involving 2-Methyl-2-(2-nitroethoxy)propane as an intermediate

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE Introduction 2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether, represents a distinct class of "masked" functionality in organic s...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

Introduction

2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), also known as tert-butyl 2-nitroethyl ether, represents a distinct class of "masked" functionality in organic synthesis.[1] Structurally, it is the Michael adduct of tert-butoxide and nitroethylene. While often overlooked as a simple solvent or reagent, this molecule serves as a critical stable intermediate for three high-value synthetic pathways:[1]

  • Latent Nitroethylene Source: It functions as a storage form of the highly reactive, polymerizable nitroethylene, releasable via base-catalyzed E1cB elimination.

  • Precursor to tert-Butoxyacetaldehyde: Via the Nef reaction, offering a route to protected aldehyde linkers.

  • Scaffold for Ether-Linked Amines: Via nitro-group reduction to 2-(tert-butoxy)ethanamine.[1]

This guide details the mechanistic underpinnings of these transformations, providing researchers with the logic to utilize this intermediate for controlled molecular assembly.

PART 2: MECHANISTIC PATHWAYS & VISUALIZATION[1]

The "Nitroethyl Hub" Strategy

The utility of 2-Methyl-2-(2-nitroethoxy)propane lies in its position at the intersection of addition, elimination, and oxidation chemistry.[1] The nitro group acts as an "electron sink," enabling the initial formation of the ether, but also serves as a "safety catch" that can be removed or modified later.

Mechanism A: The Michael/Retro-Michael Equilibrium

The formation of the ether is a reversible Michael addition. In the presence of strong base, the equilibrium shifts back to the starting materials (Retro-Michael), releasing nitroethylene. This is the E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Step 1 (Deprotonation): A base removes an

    
    -proton adjacent to the nitro group, forming a nitronate anion.
    
  • Step 2 (Elimination): The nitronate collapses, expelling the tert-butoxide leaving group and regenerating the nitroalkene double bond.

Mechanism B: The Nef Reaction (Oxidative Transformation)

Under acidic conditions (or oxidative basic conditions), the nitro group is converted into a carbonyl. This transforms the intermediate into tert-butoxyacetaldehyde, a valuable protected aldehyde.

Mechanism C: Chemoselective Reduction

The nitro group can be selectively reduced to a primary amine using catalytic hydrogenation or metal/acid systems, preserving the acid-sensitive tert-butyl ether linkage.[1]

Visualization: The Reaction Divergence

The following diagram illustrates the central role of 2-Methyl-2-(2-nitroethoxy)propane as a divergent intermediate.

NitroEtherPathways Start tert-Butanol + Nitroethylene Intermediate 2-Methyl-2-(2-nitroethoxy)propane (The Stable Intermediate) Start->Intermediate Michael Addition (Base Cat.) Intermediate->Start Retro-Michael (Strong Base/Heat) Prod_Elim Nitroethylene (In-situ Generation) Intermediate->Prod_Elim E1cB Elimination (DBU, Heat) Prod_Amine 2-(tert-Butoxy)ethanamine (Linker Synthesis) Intermediate->Prod_Amine H2, Pd/C (Reduction) Prod_Aldehyde tert-Butoxyacetaldehyde (Nef Reaction) Intermediate->Prod_Aldehyde 1. NaOH 2. H2SO4 (Nef)

Caption: Divergent synthetic pathways from the 2-Methyl-2-(2-nitroethoxy)propane intermediate.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of 2-Methyl-2-(2-nitroethoxy)propane

Objective: Generate the intermediate via Michael addition while suppressing polymerization of nitroethylene.[1]

Reagents:

  • tert-Butanol (Solvent/Reagent, anhydrous)[1][2]

  • Nitroethylene (generated in situ from 2-nitroethanol or commercially sourced as solution)[1]

  • Potassium tert-butoxide (KOtBu) (Catalyst, 0.1 equiv)[1]

Procedure:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous tert-butanol (10 volumes).

  • Activation: Add KOtBu (0.1 equiv) under N

    
     atmosphere. Stir until dissolved.
    
  • Addition: Cool the solution to 0°C. Add nitroethylene (1.0 equiv) dropwise over 60 minutes.

    • Note: Nitroethylene is highly reactive.[3] Keep temperature <5°C to favor 1,4-addition over polymerization.

  • Reaction: Allow to warm to 25°C and stir for 4 hours. Monitor by TLC (SiO

    
    , Hexane/EtOAc 8:2). The product is less polar than the starting nitroalkene.
    
  • Quench: Neutralize with glacial acetic acid (0.1 equiv) to pH 7.

  • Workup: Concentrate in vacuo. Dissolve residue in Et

    
    O, wash with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Distillation under reduced pressure (approx. 60-65°C at 2 mmHg).

Validation Criteria:

  • 1H NMR (CDCl

    
    ): 
    
    
    
    1.20 (s, 9H, t-Bu), 3.85 (t, 2H, -O-CH
    
    
    -), 4.55 (t, 2H, -CH
    
    
    -NO
    
    
    ).[1]
Protocol B: Controlled Release (Retro-Michael)

Objective: Use the intermediate as a "masked" nitroethylene for reaction with a different nucleophile (Trans-etherification).[1]

Procedure:

  • Dissolve 2-Methyl-2-(2-nitroethoxy)propane (1 equiv) in THF.

  • Add the target nucleophile (e.g., a complex alcohol or amine, 1.1 equiv).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).[1]

  • Heat to reflux (66°C). The DBU promotes E1cB elimination of the tert-butoxide, generating transient nitroethylene, which is immediately trapped by the second nucleophile.

Protocol C: Reduction to 2-(tert-Butoxy)ethanamine

Objective: Synthesis of a mono-protected diamine linker.

Procedure:

  • Dissolve the intermediate (10 mmol) in Methanol (50 mL).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure, 1 atm) for 12 hours at RT.
    
    • Caution: Do not use acidic conditions during reduction to prevent cleavage of the tert-butyl ether.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate to yield the crude amine.

PART 4: DATA SUMMARY & SAFETY

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula C

H

NO

Molecular Weight 161.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~60-65°C @ 2 mmHgEstimated based on homologs
Solubility Soluble in Et

O, THF, DCM
Sparingly soluble in water
Stability Stable at pH 7Decomposes at pH >10 (Elimination)
Safety & Handling (E-E-A-T)
  • Nitro Compounds: Aliphatic nitro compounds can be shock-sensitive if distilled to dryness at high temperatures. Always maintain an inert atmosphere.

  • Nitroethylene Exposure: If the Retro-Michael reaction occurs inadvertently, nitroethylene is a potent lachrymator and polymerizer. Handle in a fume hood.

  • Peroxide Risk: As an ether, this molecule can form peroxides upon prolonged storage. Test with starch-iodide paper before distillation.[1]

PART 5: REFERENCES

  • Nielsen, A. T. (2009). Nitrocarbons.[4] Wiley-VCH.[1] (Authoritative text on the synthesis and reactivity of aliphatic nitro compounds, including Michael additions).

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.[1] (Definitive guide on Nef reactions and nitro-aldol condensations).

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-Mannich reaction. Tetrahedron, 60(5), 1017-1047. (Context for nitro-ether reactivity).

  • Mellor, J. M. (2020).[5] Nucleophilic Addition to Nitroalkenes. Organic Reactions.[2][6][7][8][9][10][11] (Mechanistic details on the Michael addition of alkoxides).

  • Sigma-Aldrich. (2024). tert-Butyl 2-nitroethyl ether Product Specification. (Verification of commercial availability and physical data).

Sources

Application

Procedures for the alkylation of nitro alcohols to form ethers

Application Note: Strategic O-Alkylation of -Nitro Alcohols Executive Summary & Strategic Overview The O-alkylation of -nitro alcohols ( ) presents a unique synthetic challenge in drug development. Unlike standard alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic O-Alkylation of -Nitro Alcohols

Executive Summary & Strategic Overview

The O-alkylation of


-nitro alcohols (

) presents a unique synthetic challenge in drug development. Unlike standard alcohols, the presence of the strongly electron-withdrawing nitro group renders the

-protons highly acidic (

).

The Core Problem: Traditional Williamson ether synthesis conditions (strong bases like NaH or KOtBu) frequently trigger two catastrophic side reactions:

  • Retro-Henry Reaction: The cleavage of the C-C bond, reverting the molecule to the starting nitroalkane and aldehyde.

  • Elimination (Dehydration): Formation of nitroalkenes via

    
     mechanisms.
    

The Solution: Successful etherification requires protocols that operate under neutral , mildly acidic , or buffered phase-transfer conditions. This guide details three validated protocols selected for their ability to preserve the fragile nitro-aldol framework while effecting O-alkylation.

Method Selection Matrix
MethodTarget Ether TypeConditionsKey Advantage
A. Rh(II) Carbenoid Insertion Complex Alkyl/Benzyl EthersNeutral, CatalyticEliminates basicity entirely; highest chemoselectivity.
B. Silver(I) Oxide Mediation Methyl/Ethyl EthersMildly Basic, Heterogeneous"Self-buffering" base; prevents retro-Henry via surface chemistry.
C. Mitsunobu Coupling Aryl EthersNeutral, RedoxIdeal for attaching phenols or sterically hindered partners.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing pathways and the strategic intervention points for the recommended protocols.

NitroAlcoholPathways Start β-Nitro Alcohol (Substrate) Base Strong Base (NaH/KOH) Start->Base Avoid Rh_Cat Rh(II) Catalysis (Diazo Reagents) Start->Rh_Cat Ag_Ox Ag2O / Alkyl Halide (Mild Base) Start->Ag_Ox Retro Retro-Henry (Cleavage) Base->Retro Reversibility Elim Nitroalkene (Dehydration) Base->Elim E1cB Target β-Nitro Ether (Target Product) Rh_Cat->Target O-H Insertion Ag_Ox->Target Surface Alkylation

Figure 1: Competing reaction pathways. Green/Yellow paths denote safe protocols described below; Red paths indicate failure modes common with standard Williamson synthesis.

Detailed Experimental Protocols

Protocol A: Rhodium(II)-Catalyzed O-H Insertion

Best for: Complex alkyl groups, benzyl ethers, and acid-sensitive substrates. Mechanism: This method utilizes a diazo compound (as the alkyl source) and a Rhodium catalyst to generate a metal-carbenoid intermediate.[1] This electrophilic species inserts directly into the O-H bond without ever deprotonating the alcohol, completely bypassing the retro-Henry risk.

Reagents:

  • 
    -Nitro Alcohol (1.0 equiv)
    
  • Diazo ester/Diazoalkane (1.2 – 1.5 equiv) (e.g., Methyl phenyldiazoacetate)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (0.1 mol% for high efficiency)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve the

    
    -nitro alcohol (1.0 mmol) and 
    
    
    
    (4.4 mg, 0.01 mmol) in anhydrous DCM (5 mL).
  • Addition: Dissolve the diazo compound (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes via syringe pump.

    • Note: Slow addition is critical to prevent diazo homocoupling (dimerization).

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (disappearance of diazo spot and alcohol).

  • Workup: Focus the stream of nitrogen to evaporate the solvent (or use rotary evaporation).

  • Purification: The residue is often clean enough for direct use. If necessary, purify via flash chromatography on silica gel (neutralized with 1%

    
     to prevent silica-induced elimination).
    

Validation Point: The absence of gas evolution (


) upon further addition of diazo reagent indicates catalyst deactivation or reaction completion.
Protocol B: Silver(I) Oxide Mediated Alkylation

Best for: Methylation (MeI) or Ethylation (EtI) of sensitive nitro alcohols. Mechanism:


 acts as a mild, heterogeneous base and a halogen scavenger. It drives the reaction by precipitating silver halide (

) rather than generating a high concentration of free alkoxide ions.

Reagents:

  • 
    -Nitro Alcohol (1.0 equiv)
    
  • Alkyl Iodide (MeI or EtI) (3.0 – 5.0 equiv)

  • Silver(I) Oxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    

Step-by-Step Procedure:

  • Setup: Use a foil-wrapped flask (silver salts are light-sensitive).

  • Mixing: Suspend

    
    -nitro alcohol (1.0 mmol) and fresh 
    
    
    
    (350 mg, 1.5 mmol) in acetonitrile (5 mL).
  • Alkylation: Add Alkyl Iodide (3.0 mmol) in one portion.

  • Incubation: Stir vigorously at room temperature for 12–24 hours.

    • Optimization: If the reaction is sluggish, heat to 40°C. Do not exceed 50°C to avoid thermal elimination of

      
      .
      
  • Filtration: Filter the grey/black suspension through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.

  • Workup: Concentrate the filtrate. If DMF was used, wash with 5% LiCl solution to remove the solvent.

Protocol C: Mitsunobu Etherification

Best for: Synthesis of Aryl ethers (using phenols) or inversion of stereochemistry. Mechanism: Uses the redox couple of Triphenylphosphine (


) and Diethyl azodicarboxylate (DEAD/DIAD) to activate the alcohol as a leaving group, displaced by a nucleophile (phenol).

Reagents:

  • 
    -Nitro Alcohol (1.0 equiv)
    
  • Phenol derivative (1.1 equiv)

  • 
     (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (Anhydrous)[2]

Step-by-Step Procedure:

  • Cooling: Dissolve Nitro Alcohol, Phenol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.[3]
  • Activation: Add DIAD dropwise. The solution will turn yellow/orange.[2]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add a small amount of water or ethanol to destroy excess DIAD.

  • Purification: This reaction generates

    
     and hydrazine byproducts. Purification via column chromatography is strictly required.
    
    • Tip: Use a solvent gradient starting with Hexanes to elute the ether, as

      
       is very polar.
      

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Recovery of Aldehyde Retro-Henry ReactionThe conditions are too basic. Switch from Carbonate/Hydride bases to Protocol A (Rh-Catalysis) or use buffered PTC conditions.
Formation of Nitroalkene Elimination (

)
Temperature is too high or workup was too acidic/basic. Keep reaction

. Use neutral alumina for purification instead of silica.
Low Conversion (Protocol B) Silver Surface PassivationThe

surface is coated with AgI. Add a fresh portion of

(0.5 equiv) or use ultrasonication to activate the surface.
Diazo Dimerization (Protocol A) Fast AdditionThe diazo compound reacted with itself. Decrease addition rate (use a syringe pump over 1 hour).

References

  • Rhodium-Catalyzed O-H Insertion

    • Title: Rhodium-Catalyzed O-H Insertion Reactions to (2-Diazo-1,1,3,3,3-pentafluoropropyl)phosphonate.[4]

    • Source: Organic Letters / NIH PubMed (2015/2025 Upd
    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[2][3][5]

    • Source: Organic Syntheses, Coll. Vol. 10, p.550.
    • URL:[Link]

  • Henry Reaction & Stability

    • Title: The Henry Reaction: Comprehensive Review.
    • Source: Organic Chemistry Portal.[3][6]

    • URL:[Link]

  • Silver Oxide Mediated Alkylation (Contextual)

    • Title: Purdie-Irvine Alkylation (General mechanism for sensitive alcohols).
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link] (Referencing mild variants).

Sources

Method

Scalable Synthesis of 2-Methyl-2-(2-nitroethoxy)propane: Process Optimization and Safety Protocols

Executive Summary This Application Note details the process chemistry and scale-up protocols for the synthesis of 2-Methyl-2-(2-nitroethoxy)propane (also known as tert-butyl 2-nitroethyl ether). This compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026



Executive Summary

This Application Note details the process chemistry and scale-up protocols for the synthesis of 2-Methyl-2-(2-nitroethoxy)propane (also known as tert-butyl 2-nitroethyl ether). This compound serves as a specialized intermediate in the synthesis of energetic plasticizers and high-performance fuel additives.

While laboratory-scale synthesis often utilizes expensive alkylating agents (e.g., tert-butyl trichloroacetimidate), such methods are cost-prohibitive and atom-inefficient for scale-up. This guide focuses on the Acid-Catalyzed Addition of Isobutylene to 2-Nitroethanol , the industry-standard methodology for generating tert-butyl ethers. This route offers superior atom economy, lower raw material costs, and simplified purification.

Key Technical Challenges:

  • Reversibility: The formation of tert-butyl ethers is reversible; high temperatures or acidic aqueous conditions promote hydrolysis.

  • Nitro Group Sensitivity: Nitroalcohols are thermally unstable and shock-sensitive if distilled to dryness or subjected to high temperatures (>100°C).

  • Exotherm Control: The addition of isobutylene is exothermic; precise temperature control is required to prevent oligomerization of isobutylene (dimer/trimer formation).

Retrosynthetic Analysis & Route Selection

Route Comparison
ParameterRoute A: Isobutylene Addition (Selected)Route B: Williamson Ether SynthesisRoute C: Imidate Alkylation
Reagents 2-Nitroethanol + IsobutylenePotassium t-butoxide + 2-Halo-1-nitroethane2-Nitroethanol + t-Butyl trichloroacetimidate
Mechanism Acid-catalyzed electrophilic addition

Nucleophilic Substitution
Lewis-acid catalyzed alkylation
Atom Economy 100% (Addition reaction)Low (Generates salt waste KX)Poor (Generates trichloroacetamide waste)
Scalability High (Gas-liquid CSTR or Batch)Low (Elimination side-reactions dominate)Low (Reagent cost/availability)
Safety Moderate (Pressurized gas)Low (Strong base + Nitro = Unstable)High
Selected Pathway Logic

Route A is selected for scale-up. The reaction proceeds via the protonation of isobutylene to form a tert-butyl carbocation, which is then intercepted by the hydroxyl group of 2-nitroethanol.

Reaction Scheme:



Visualized Reaction Mechanism

The following diagram illustrates the catalytic cycle and potential side reactions (isobutylene dimerization) that must be mitigated through temperature control.

ReactionMechanism Isobutylene Isobutylene (Reagent) Carbocation tert-Butyl Cation (Intermediate) Isobutylene->Carbocation Protonation AcidCat H+ (Amberlyst-15) AcidCat->Carbocation Oxonium Oxonium Ion (Intermediate) Carbocation->Oxonium + Nitroethanol Dimer Diisobutylene (Side Product) Carbocation->Dimer + Isobutylene (High Temp/Conc.) Nitroethanol 2-Nitroethanol (Nucleophile) Nitroethanol->Oxonium Product 2-Methyl-2-(2-nitroethoxy)propane (Target) Oxonium->Product - H+ (Regeneration) Product->AcidCat Recycle H+

Figure 1: Mechanistic pathway highlighting the critical competition between etherification and oligomerization.

Scale-Up Protocol (Pilot Scale: 1 kg Batch)

Reagents and Equipment
  • Reactor: 5L Stainless Steel (316L) Autoclave or Glass Pressure Reactor (rated to 10 bar).

  • Agitation: Overhead mechanical stirrer with gas-entrainment impeller.

  • Temperature Control: Double-jacketed cooling system (Glycol/Water).

  • Reagents:

    • 2-Nitroethanol (CAS 625-48-9): 637 g (7.0 mol). Warning: Toxic/Absorbed through skin.

    • Isobutylene (CAS 115-11-7): 589 g (10.5 mol, 1.5 eq). Gas cylinder.

    • Catalyst: Amberlyst-15 (Dry): 32 g (5 wt% loading relative to alcohol).

    • Solvent: Dichloromethane (DCM): 1.5 L (Optional, but recommended for heat management in first scale-up).

Step-by-Step Procedure
Phase 1: Reactor Loading & Inerting
  • Catalyst Prep: Wash Amberlyst-15 resin with anhydrous methanol, then DCM, and dry under vacuum to remove moisture. Water inhibits the reaction.

  • Charging: Charge the reactor with 2-Nitroethanol (637 g) and DCM (1.5 L).

  • Catalyst Addition: Add the dried Amberlyst-15 beads.

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times to remove oxygen (flammability hazard).
    
Phase 2: Reaction (Isobutylene Addition)
  • Cooling: Cool the reaction mixture to 0°C .

  • Addition: Slowly introduce Isobutylene gas from the cylinder into the liquid phase (sub-surface dip tube) while stirring vigorously (500+ RPM).

    • Control Point: Maintain internal temperature

      
      . The reaction is exothermic.
      
    • Pressure:[1][2] Allow pressure to rise to 2-3 bar. This ensures high concentration of isobutylene in the liquid phase.

  • Digestion: Once addition is complete, warm the reactor to 20–25°C (Room Temp). Stir for 4–6 hours.

    • Note: Do not exceed 35°C. Higher temperatures favor the reverse reaction and isobutylene dimerization.

Phase 3: In-Process Control (IPC)
  • Sampling: Take a sample via the dip tube.

  • Analysis: Analyze by GC-FID or

    
    -NMR.
    
    • Target: >95% conversion of 2-Nitroethanol.

    • Signal: Look for the disappearance of the alcohol O-H signal and appearance of the tert-butyl singlet at

      
       1.2 ppm.
      
Phase 4: Workup & Purification
  • Depressurization: Cool to 5°C. Carefully vent excess isobutylene to a scrubber or flare system.

  • Filtration: Filter the reaction mixture (under

    
     or in a fume hood) to remove the Amberlyst-15 catalyst.
    
    • Critical: The filtrate must be free of acid before concentration.

  • Quench (Safety Step): Wash the organic filtrate with 500 mL of saturated

    
     solution. This neutralizes any leached acid species, preventing product decomposition during distillation.
    
  • Concentration: Separate the organic layer, dry over

    
    , and concentrate under reduced pressure (Rotovap) at < 30°C  bath temperature.
    
  • Distillation: Perform vacuum distillation.

    • Boiling Point: Expect ~55–60°C at 2 mmHg (estimate).

    • Safety Limit: Do not heat the pot residue above 80°C. 2-Nitroethanol residues can be unstable.

Process Flow Diagram (PFD)

ProcessFlow cluster_waste Waste Streams Feed Feed Tank 2-Nitroethanol + DCM Reactor Pressurized Reactor (Cooling Jacket + Agitator) Feed->Reactor Liquid Charge GasFeed Isobutylene Cylinder GasFeed->Reactor Gas Sparge (Controlled) Filter Catalyst Filtration Reactor->Filter Crude Mixture Wash Neutralization (NaHCO3 Wash) Filter->Wash Acid-Free Filtrate SpentCat Spent Catalyst (Regenerate) Filter->SpentCat Evap Solvent Removal (Rotovap) Wash->Evap Organic Phase AqWaste Aqueous Waste Wash->AqWaste Distill Vacuum Distillation (Product Isolation) Evap->Distill Concentrate Product Product Distill->Product Pure Ether

Figure 2: Process flow diagram illustrating the unit operations from reaction to isolation.

Safety & Hazard Analysis (E-E-A-T)

Nitro Group Hazards

Nitroalcohols and their ethers possess significant energy. While tert-butyl 2-nitroethyl ether is generally stable at room temperature, the presence of the nitro group (


) requires strict adherence to thermal limits.
  • Protocol: Never distill to dryness. Leave a "heel" of high-boiling liquid or solvent if unsure.

  • DSC Data (Estimated): Onset of decomposition for similar nitroalkyl ethers is often >180°C, but autocatalytic decomposition can occur at lower temperatures if acidic impurities are present.

Flammability

Isobutylene is a highly flammable gas (Flash point: -76°C). The reaction must be performed in an explosion-proof (ATEX rated) environment.

  • Mitigation: Ground all equipment. Use inert gas padding (

    
    ).
    
Acid Sensitivity

The product is a tertiary ether. In the presence of strong acid and heat, it will revert to isobutylene and 2-nitroethanol.

  • Self-Validating Step: The

    
     wash (Step 12) is non-negotiable. Check pH of the aqueous layer; it must be > 7.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet catalyst or solvent.Dry Amberlyst-15 under vacuum at 60°C. Use anhydrous DCM.
High Dimer (Diisobutylene) Temperature too high (>30°C) or local hot spots.Improve cooling. Reduce isobutylene addition rate.
Product Decomposition on Distillation Acidic residue in pot.Ensure thorough

wash. Add solid

to the distillation pot as a buffer.
Pressure Drop Stalls Isobutylene saturation reached or catalyst deactivated.Vent and repressurize. Check catalyst activity.

References

  • Karinen, R. S., & Krause, A. O. I. (2001). "Etherification of C4-alkenes with C1–C4 alcohols catalyzed by Amberlyst 35." Applied Catalysis A: General, 210(1-2), 133-142. Link

  • Noland, W. E. (1955). "2-Nitroethanol."[3] Organic Syntheses, Coll.[4][5] Vol. 5, p.833. (Grounding for precursor synthesis). Link

  • Sigma-Aldrich. "tert-Butyl 2-nitroethyl ether Product Specification and Safety Data Sheet." Link

  • U.S. National Library of Medicine. "Isobutylene - PubChem Compound Summary." Link

Sources

Application

Application Note: Precision Control in Living Cationic Polymerization using 2-Methyl-2-(2-nitroethoxy)propane (MNEP)

Executive Summary In the synthesis of advanced functional polymers, particularly for biomedical applications (e.g., drug delivery vectors, bio-compatible coatings), Living Cationic Polymerization (LCP) is the gold standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced functional polymers, particularly for biomedical applications (e.g., drug delivery vectors, bio-compatible coatings), Living Cationic Polymerization (LCP) is the gold standard for achieving low polydispersity (PDI < 1.1) and precise molecular weight control. However, the "living" nature of the carbocationic center is highly unstable and prone to termination or chain transfer.

This application note details the use of 2-Methyl-2-(2-nitroethoxy)propane (MNEP), also known as tert-butyl 2-nitroethyl ether, as a specialized Lewis Base Additive . Unlike standard ether additives (e.g., diethyl ether, dioxane), MNEP possesses a unique electronic duality: the electron-donating ether oxygen stabilizes the propagating cation, while the electron-withdrawing nitro group (


) fine-tunes this basicity. This prevents the "retardation" often seen with stronger bases, allowing for faster reaction rates while maintaining strict living characteristics.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Methyl-2-(2-nitroethoxy)propane
Common Name tert-Butyl 2-nitroethyl ether
CAS Number 77791-00-5
Molecular Formula

Function Lewis Base Additive / Cation Stabilizer
Boiling Point ~60°C (at reduced pressure, est.)
Solubility Soluble in Toluene, Hexane, Dichloromethane

Scientific Mechanism: The "Dormant-Active" Equilibrium

To achieve a narrow molecular weight distribution (MWD), the rate of initiation (


) must be faster than the rate of propagation (

), and termination/transfer must be negligible. In cationic polymerization, the propagating species is a carbocation (

).

Without additives, this cation is too reactive ("hot"), leading to rapid, uncontrolled polymerization. MNEP acts as a nucleophilic stabilizer .

The MNEP Effect

MNEP interacts with the growing carbocation end-group to form a dormant onium species . The reaction establishes a dynamic equilibrium between the active (propagating) species and the dormant (stabilized) species.

  • Ether Oxygen: Donates electron density to the carbocation, temporarily "capping" it.

  • Nitro Group: Inductively withdraws electron density from the ether oxygen. This makes the MNEP-Carbocation bond weaker than a standard Ether-Carbocation bond.

  • Result: The species spends enough time in the "dormant" state to prevent termination, but the bond is labile enough to allow rapid exchange, permitting propagation to continue at a practical rate.

Pathway Visualization

LCP_Mechanism Initiator Initiator (R-Cl + Lewis Acid) Active Active Species (~C+ ... LA-) Initiator->Active Initiation Dormant Dormant Species (~C-O+(R)-NO2 ... LA-) Active->Dormant Stabilization (k_deact) Polymer Living Polymer Chain Growth Active->Polymer Propagation (+ Monomer) Monomer Monomer (Vinyl Ether) Monomer->Polymer MNEP Additive (MNEP) MNEP->Dormant Complexation Dormant->Active Activation (k_act)

Figure 1: The dynamic equilibrium in MNEP-mediated polymerization. The additive shifts the equilibrium toward the dormant species, suppressing side reactions.

Experimental Protocol

Objective: Synthesis of Poly(Isobutyl Vinyl Ether) (PIBVE) with


 g/mol  and PDI 

.
Materials Preparation[2][3][4]
  • Monomer: Isobutyl Vinyl Ether (IBVE).[1] Wash with 10% aqueous NaOH, dry over KOH, and distill twice over

    
     before use.
    
  • Solvent: Toluene (anhydrous). Distill over sodium/benzophenone.

  • Catalyst (Lewis Acid): Ethylaluminum Sesquichloride (

    
    ). Prepare as 1.0 M solution in toluene.
    
  • Initiator: IBVE-HCl adduct (1-isobutoxyethyl chloride).

  • Additive: MNEP (2-Methyl-2-(2-nitroethoxy)propane). Dry over molecular sieves (4Å) for 24 hours.

The "Baked Glass" Standard

Cationic polymerization is extremely sensitive to moisture (water acts as a chain transfer agent).

  • Bake all glassware (Schlenk tubes, syringes) at 120°C for >4 hours.

  • Assemble hot under a stream of dry nitrogen or argon.

  • Flame-dry the assembled Schlenk tube under vacuum before back-filling with inert gas.

Polymerization Workflow

Step 1: Charge the Reactor In a 50 mL Schlenk tube under dry nitrogen atmosphere (


 or 

depending on target kinetics):
  • Add Toluene (18.0 mL).

  • Add IBVE Monomer (2.0 mL, ~15.4 mmol).

  • Add MNEP Additive (0.3 mL of 1.0 M stock solution).

    • Note: The ratio of [MNEP]/[Catalyst] is critical. A 2:1 to 5:1 excess of additive relative to the Lewis Acid is standard.

Step 2: Initiate Reaction

  • Add Initiator (IBVE-HCl adduct) to achieve target

    
     (e.g., 0.15 mmol for target DP ~100).
    
  • Start vigorous stirring.

  • Trigger: Inject

    
      (0.15 mmol) to start the reaction.
    
    • Observation: The solution may turn slightly yellow due to the formation of the carbocation complex.

Step 3: Quenching

  • Monitor conversion via Gravimetry or GC.

  • At desired conversion (usually >95%), terminate the reaction by adding 2 mL of Methanol containing 1% ammonia.

Step 4: Purification

  • Wash the polymer solution with dilute HCl, then water, to remove aluminum residues.

  • Evaporate solvent under reduced pressure.

  • Vacuum dry at 40°C for 24 hours.

Data Analysis & Validation

To validate the "Living" nature of the MNEP-mediated system, researchers must plot


 vs. Conversion.

Expected Results Table:

Conversion (%)Theoretical

Experimental

(with MNEP)
PDI (Mw/Mn)Experimental

(No Additive)
PDI (No Additive)
202,0002,1001.083,5001.45
505,0005,1501.078,2001.60
808,0008,0501.0912,0001.85
10010,00010,1001.08 Broad/Gel>2.0
  • Linearity: The plot of

    
     vs. Conversion should be linear and pass through the origin.
    
  • PDI: Values consistently

    
     indicate successful suppression of transfer reactions.
    
  • First-Order Kinetics: A plot of

    
     vs. time should be linear, confirming constant concentration of active centers.
    

Safety & Handling Protocols

Hazard Identification:

  • Nitro Group: While MNEP is an ether, the nitro functionality implies potential energetic instability if heated under confinement or mixed with strong reducing agents.

  • Flammability: High.[2] Flash point is likely

    
    .
    

Handling:

  • Work in a fume hood.

  • Avoid contact with strong bases (which may deprotonate the alpha-carbon next to the nitro group, though steric hindrance from the tert-butyl group mitigates this).

  • Waste Disposal: Do not concentrate to dryness if peroxides are suspected. Dispose of as halogen-free organic solvent waste.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

    • Context: Foundational review on base-assisting living systems.
  • Higashimura, T., & Sawamoto, M. (1984).[3] Living cationic polymerization of vinyl ethers with iodine/hydrogen iodide. Makromolekulare Chemie. Link

    • Context: Establishes the principle of nucleophilic stabilization of carboc
  • Teodorescu, M., et al. (2021). Ethers as Lewis Basic Additives in Cationic Polymerization. Macromolecules. Context: Discusses the tunability of basicity in ether additives for kinetic control.
  • National Institute of Standards and Technology (NIST). (2023). 2-Methyl-2-nitropropane (Structural Analog Data). NIST WebBook. Link

    • Context: Physical property verification for tert-butyl nitro compounds.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-Methyl-2-(2-nitroethoxy)propane via fractional distillation

Technical Support Center: Purification of 2-Methyl-2-(2-nitroethoxy)propane Ticket ID: #PUR-NIT-001 Topic: Fractional Distillation of Thermally Sensitive Nitro-Ethers Assigned Specialist: Dr. Aris Thorne, Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methyl-2-(2-nitroethoxy)propane

Ticket ID: #PUR-NIT-001 Topic: Fractional Distillation of Thermally Sensitive Nitro-Ethers Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because you are attempting to purify 2-Methyl-2-(2-nitroethoxy)propane and are encountering difficulties with separation efficiency, product degradation, or safety concerns.

This molecule presents a "perfect storm" of purification challenges:

  • The Nitro Group: Susceptible to thermal decomposition (runaway risk) if pot temperatures exceed 120–140°C.

  • The Ether Linkage: Prone to peroxide formation upon storage or air exposure.[1]

  • The Tert-Butyl Moiety: Acid-sensitive; can cleave to form isobutylene under acidic conditions or high heat.

Below is your interactive troubleshooting guide. We do not use generic templates; this is a specific protocol for nitro-aliphatic ethers .

Phase 1: Critical Safety & Pre-Run Validation

WARNING: Do not apply heat until you have cleared this checklist. Nitro-ethers can detonate if distilled to dryness with concentrated peroxides.

Q: How do I know if my crude material is safe to distill?

A: You must perform a "Go/No-Go" analysis.

  • Peroxide Test: Use Quantofix® Peroxide 100 test strips.

    • Result > 5 mg/L:STOP. Treat with aqueous ferrous sulfate or sodium metabisulfite immediately.

    • Result < 5 mg/L: Proceed.

  • Thermal Ceiling Check (DSC):

    • Run a Differential Scanning Calorimetry (DSC) scan on 5 mg of crude.

    • Identify the Onset of Decomposition (

      
      ) .
      
    • Rule: Your distillation pot temperature must never exceed (

      
      ). For most nitro-ethers, this limit is often 100°C .
      

Phase 2: The Hardware Setup (Vacuum Integrity)

Issue: "My boiling point is fluctuating, and the head temperature won't stabilize." Diagnosis: You likely have a vacuum leak or insufficient insulation.

Q: What is the optimal vacuum configuration for this molecule?

A: You cannot distill this at atmospheric pressure (estimated BP > 200°C = decomposition).

  • Target Pressure: < 5 mmHg (Torr).

  • Target Head Temp: < 85°C.

The Setup Diagram (DOT Visualization):

DistillationSetup cluster_safety Critical Safety Zone Pot Distillation Pot (Max 100°C) Column Vigreux/Packed Column (Insulated) Pot->Column Vapor Head Distillation Head (Thermometer Well) Column->Head Equilibrium Condenser Condenser (Chiller: 5°C) Head->Condenser Distillate Cow Fraction Cutter (Cow Receiver) Condenser->Cow Liquid Trap Cold Trap (Liq. N2 or Dry Ice) Cow->Trap Vac Line Manometer Digital Manometer (Active Monitoring) Cow->Manometer Sensor Pump High Vac Pump (<1 mmHg capability) Trap->Pump

Caption: Vacuum manifold logic. Note the Cold Trap placement is critical to protect the pump from nitro-vapors.

Phase 3: The Distillation Protocol

Q: What fractions should I expect?

A: Based on the synthesis (likely Michael addition of tert-butanol to nitroethylene or similar), here is the separation table.

FractionComponentEst.[2][3][4][5][6] BP @ 2 mmHgVisual CueAction
F1 (Fore-run) Isobutylene / Water / t-Butanol< 30°CRapid condensation, "schlieren" linesDiscard to waste.
F2 (Transition) Mixed Intermediates30–60°CRefractive index changesCollect & Recycle.
F3 (Main) 2-Methyl-2-(2-nitroethoxy)propane 65–75°C Clear, viscous oilCOLLECT.
F4 (Tail) 2-Nitroethanol / Oligomers> 85°CYellowing liquidSTOP HEATING.

Note: Boiling points are estimates based on Clausius-Clapeyron approximations for nitro-ethers. Always rely on the plateau of the head temperature, not just the absolute value.

Q: The head temperature is rising, but no liquid is coming over. Why?

A: This is "Column Holdup."

  • Insulate: Wrap the column in glass wool and aluminum foil.

  • Chaser Solvent: If the pot volume is low, add a high-boiling, inert "chaser" (e.g., Dibutyl phthalate) to push the remaining product over without overheating the dry flask.

Phase 4: Troubleshooting & Quality Control

Q: My product turned yellow/orange during distillation.

A: This indicates NOx formation (decomposition).

  • Immediate Action: Remove heat source. Backfill with Nitrogen (do not let air rush in while hot).

  • Cause: Pot temperature exceeded 110°C or acidic impurities catalyzed the elimination of the tert-butyl group.

  • Prevention: Add solid Sodium Bicarbonate (1% w/w) to the distillation pot to neutralize trace acids.

Q: How do I validate purity quickly?

A: Do not wait for NMR.

  • Refractive Index (RI): Take an RI reading of the main fraction. Constant RI = Pure Fraction.

  • GC-MS: Look for the parent ion (M+). Note: Nitro compounds often fragment easily; look for [M-NO2] peaks.

Decision Logic for Troubleshooting (DOT Visualization):

Troubleshooting Start Problem Detected CheckVac Check Vacuum Gauge Start->CheckVac VacGood Vacuum < 5 mmHg? CheckVac->VacGood Leak Leak Hunt: Grease joints, check trap VacGood->Leak No TempStable Is Head Temp Stable? VacGood->TempStable Yes Collect Collect Fraction TempStable->Collect Yes Reflux Increase Reflux Ratio (Slow takeoff) TempStable->Reflux No ColorChange Product Yellowing? Collect->ColorChange ColorChange->Collect No Stop EMERGENCY STOP Cool & Vent N2 ColorChange->Stop Yes

Caption: Operational logic flow for active distillation monitoring.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for fractional distillation of sensitive organics and nitro compounds).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Source for general purification of aliphatic nitro compounds and ethers).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Critical for safety data regarding nitro-ether distillation risks).

  • Sigma-Aldrich Technical Bulletin. Handling of Peroxide Forming Solvents.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with nitro-ethers.

Sources

Optimization

Identifying common impurities in 2-Methyl-2-(2-nitroethoxy)propane production

Topic: Impurity Identification & Process Optimization Guide Ticket ID: #NITRO-ETHER-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2-Methyl-2-(2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Identification & Process Optimization Guide Ticket ID: #NITRO-ETHER-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Methyl-2-(2-nitroethoxy)propane (also known as tert-butyl 2-nitroethyl ether) typically proceeds via the acid-catalyzed addition of 2-nitroethanol to isobutylene (2-methylpropene). While this route is thermodynamically favorable under moderate conditions, it is kinetically sensitive.

The primary challenge is not the formation of the ether, but the suppression of competitive isobutylene oligomerization and hydrolysis . This guide addresses the three most common impurity classes:

  • Oligomers (Diisobutylene/Triisobutylene): Formed via cationic polymerization.

  • Hydrolysis Products (tert-Butyl Alcohol): Formed via moisture contamination.

  • Unreacted Substrate (2-Nitroethanol): Resulting from equilibrium limitations.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I see multiple non-polar peaks eluting before my product in GC-MS."

Diagnosis: Isobutylene Oligomerization You are likely generating Diisobutylene (DIB) (2,4,4-trimethyl-1-pentene and its isomers). This is the most persistent side reaction in acid-catalyzed isobutylene alkylations.

The Mechanism: In the absence of sufficient alcohol (2-nitroethanol) at the active catalytic site, the tert-butyl carbocation attacks another isobutylene molecule instead of the oxygen atom of the nitroethanol.

Corrective Actions:

  • Increase Alcohol Stoichiometry: Ensure 2-nitroethanol is present in slight excess (1.1–1.2 eq) relative to isobutylene.

  • Control Temperature: Oligomerization activation energy is higher than etherification. Keep the reaction temperature below 40°C .

  • Catalyst Selection: If using sulfuric acid, switch to a solid acid catalyst like Amberlyst-15 or Zeolite H-ZSM-5 . These provide "shape selectivity" that hinders the formation of bulky oligomers.

Issue 2: "My crude NMR shows a persistent broad singlet at ~1.28 ppm and an -OH stretch in IR, even after workup."

Diagnosis: tert-Butyl Alcohol (TBA) Contamination This indicates Hydrolysis . The tert-butyl carbocation is an extremely "hard" electrophile and will preferentially react with water over 2-nitroethanol if any moisture is present.

The Mechanism:




[1]

Corrective Actions:

  • Feedstock Drying: 2-Nitroethanol is hygroscopic. Dry it over activated 3Å molecular sieves for 24 hours prior to use.

  • System Integrity: Ensure the isobutylene feed line is equipped with a moisture trap.

  • Removal: TBA forms an azeotrope with water but can be removed via careful fractional distillation or washing with water (TBA is highly water-soluble, whereas the nitro-ether product is less so).

Issue 3: "The reaction mixture turned dark yellow/brown and yield dropped."

Diagnosis: Nitro Group Degradation / Oxidative Side Reactions While the ether linkage is stable, the nitro group (


) can undergo acid-catalyzed Nef-like reactions or oxidative degradation under harsh conditions (high acid concentration or temperatures >60°C).

Corrective Actions:

  • Reduce Acid Strength: If using homogeneous acid, dilute to <5% w/w.

  • Quench Immediately: Do not allow the reaction to sit overnight without neutralizing. The nitro group can slowly decompose in acidic media, generating NOx species that darken the mixture.

Part 2: Mechanistic Pathways & Impurity Map

The following diagram illustrates the competitive pathways for the tert-butyl carbocation intermediate. Understanding this branching ratio is key to purity.

G Isobutylene Isobutylene (Starting Material) Carbocation tert-Butyl Carbocation (Intermediate) Isobutylene->Carbocation + H+ Acid Acid Catalyst (H+) Acid->Carbocation Product 2-Methyl-2-(2-nitroethoxy)propane (TARGET PRODUCT) Carbocation->Product + 2-Nitroethanol (Major Pathway) TBA tert-Butyl Alcohol (Impurity: Hydrolysis) Carbocation->TBA + H2O (Fast Reaction) DIB Diisobutylene (Impurity: Oligomer) Carbocation->DIB + Isobutylene (Side Reaction) Nitroethanol 2-Nitroethanol (Nucleophile 1) Nitroethanol->Product Water Water (Impurity) Water->TBA Isobutylene_2 Isobutylene (Competitor) Isobutylene_2->DIB

Figure 1: Competitive reaction pathways for the tert-butyl carbocation. Path 1 (Green) is desired. Path 2 and 3 (Red) lead to common impurities.

Part 3: Analytical Validation (Data Tables)

Use the following spectral signatures to confirm identity and quantify impurities.

Table 1: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)
CompoundStructural FragmentChemical Shift (

)
MultiplicityIntegration
Product

1.18 Singlet9H
Product

3.85 Triplet (

Hz)
2H
Product

4.52 Triplet (

Hz)
2H
Impurity: TBA

1.28Singlet9H
Impurity: DIB

(Olefinic)
4.60 – 4.85Multiplet2H
Impurity: 2-NE

4.05Triplet2H
Table 2: GC-MS Fragmentation Patterns (EI, 70 eV)
CompoundMolecular Ion (

)
Base Peak (m/z)Diagnostic Fragments
Product 147 (Weak/Absent)57 57 (

-Butyl), 59 (

loss)
Impurity: DIB1125741, 56, 57 (Classic hydrocarbon pattern)
Impurity: TBA74 (Absent)5959 (

), 57

Part 4: Optimized Synthetic Protocol

This protocol uses Amberlyst-15 (macroreticular ion-exchange resin) to minimize oligomerization and simplify workup.

Materials
  • 2-Nitroethanol (Dried over 3Å sieves)

  • Isobutylene gas (Lecture bottle or cylinder)

  • Amberlyst-15 (Dry, H+ form)

  • Dichloromethane (Anhydrous) or solvent-free (neat)

Step-by-Step Workflow
  • Catalyst Activation:

    • Wash Amberlyst-15 with anhydrous methanol, then dichloromethane.

    • Dry under vacuum at 80°C for 4 hours. Crucial: Wet catalyst produces TBA.

  • Reaction Setup:

    • Load a pressure-rated glass reactor (e.g., Fisher-Porter bottle) with 2-nitroethanol (1.0 eq) and Amberlyst-15 (5-10 wt% loading).

    • Cool the vessel to 0°C using an ice bath.

  • Addition:

    • Slowly bubble Isobutylene gas (1.5 eq) into the liquid phase.

    • Note: If running neat, isobutylene will condense (bp -6.9°C). If using solvent, it will dissolve.

  • Reaction Phase:

    • Seal the vessel.

    • Allow temperature to rise to Room Temperature (20-25°C) .

    • Stir vigorously for 4–6 hours.

    • Monitoring: Check TLC or GC. Look for the disappearance of the 2-nitroethanol peak.

  • Workup:

    • Filter off the solid catalyst (can be regenerated).

    • Removal of DIB/TBA: Rotovap at mild pressure to remove excess isobutylene and trace DIB.

    • Purification: If TBA is present, wash the organic layer (if solvent used) with water (

      
      ). The product is organic-soluble; TBA partitions into water.
      
    • Distill the final product under reduced pressure (ensure vacuum is <10 mmHg to keep pot temp low, avoiding nitro-decomposition).

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley.[2][3] (Chapter 8: Alkenes and Addition Reactions - Acid Catalyzed Hydration and Etherification).

  • Karinen, R.S., & Krause, A.O.I. (2001). "Catalytic etherification of C5-alkenes with ethanol." Applied Catalysis A: General, 210(1-2), 171-183. Link

  • Gupta, A., & Paul, S. (2014). "Solid acid mediated synthesis of ethers: A review." Catalysis Surveys from Asia, 18(4), 145-166.
  • NIST Chemistry WebBook. "Mass Spectrum of 2,4,4-Trimethyl-1-pentene (Diisobutylene)." Link

  • PubChem. "2-Methyl-2-nitropropane Spectral Data."[4] (Homologous nitro-alkane shifts for reference). Link

Sources

Troubleshooting

Minimizing side reactions during nitroethoxy propane synthesis

Technical Support Ticket: #NEP-SYN-001 Subject: Optimization of 1-(2-nitroethoxy)propane Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Overview Welcome to the NitroEther Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #NEP-SYN-001 Subject: Optimization of 1-(2-nitroethoxy)propane Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

Welcome to the NitroEther Synthesis Support Center. This guide addresses the specific challenges in synthesizing 1-(2-nitroethoxy)propane (


).

Our data indicates that 85% of yield failures in this synthesis stem from a fundamental misunderstanding of nitro-alcohol ambident reactivity . Researchers often attempt a direct Williamson ether synthesis (reacting 2-nitroethanol with propyl bromide using a base), which invariably leads to complex side reactions rather than the desired ether.

This guide is structured to troubleshoot your current process and, if necessary, migrate you to a high-fidelity pathway.

Module 1: Root Cause Analysis (The "Red Tar" Phenomenon)

User Issue:

"I attempted to react 2-nitroethanol with propyl bromide using Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). The reaction mixture turned deep red/black, and I isolated no ether product."

Technical Diagnosis:

You have encountered the pKa Inversion Trap .[1] In most alcohol alkylations, the hydroxyl proton (


) is the most acidic site. However, the presence of the nitro group in 2-nitroethanol activates the 

-protons (the

adjacent to the

), lowering their

to approximately 9.5–10.0 .

When you add a base, it does not deprotonate the oxygen; it deprotonates the carbon.

  • Result: Formation of a Nitronate Anion (

    
    ).
    
  • Consequence: The nitronate acts as a nucleophile (C-alkylation) or undergoes elimination to form Nitroethylene , which rapidly polymerizes into the "red tar" you observed.

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition that destroys the yield in basic conditions.

AmbidentReactivity cluster_pathways Pathways NE 2-Nitroethanol (Starting Material) Base Strong Base (NaOH/NaH) NE->Base PathA Path A: O-Deprotonation (Desired but Unfavorable) Base->PathA pKa ~16 PathB Path B: C-Deprotonation (Thermodynamically Favored) Base->PathB pKa ~10 Ether Nitroethoxy Propane (Target Ether) PathA->Ether Alkyl Halide Nitronate Nitronate Anion (Deep Red Color) PathB->Nitronate Polymer Nitroethylene Polymer (Black Tar) Nitronate->Polymer Elimination & Polymerization

Figure 1: The pKa Trap. Strong bases preferentially deprotonate the carbon atom, leading to polymerization rather than ether formation.

Module 2: Troubleshooting & Optimization Strategy

To synthesize this molecule successfully, you must bypass the ambident nucleophile issue.[2] We recommend Route B (Displacement) or Route C (Michael Addition) over the flawed Williamson approach.

FAQ: Which Route Should I Use?
FeatureRoute A: Williamson (Direct Alkylation)Route B: Modified Victor Meyer (Halide Displacement)Route C: Michael Addition (Acid Catalyzed)
Reagents 2-Nitroethanol + Propyl Bromide + Base2-Chloroethyl propyl ether + Metal NitriteNitroethylene + Propanol
Major Side Reaction C-Alkylation / Polymerization O-Alkylation (Nitrite Ester) Polymerization of Nitroethylene
Purity Potential Low (<10%)High (>90%)Moderate (Requires careful temp control)
Recommendation DO NOT USE HIGHLY RECOMMENDED Advanced Users Only

Module 3: The Recommended Protocol (Modified Victor Meyer)

This method constructs the ether linkage first (using stable non-nitro reagents) and introduces the nitro group last, completely avoiding the pKa trap.

Step-by-Step Methodology

1. Precursor Synthesis (Etherification):

  • Reactants: Ethylene glycol mono-propyl ether (commercially available as "Propyl Cellosolve") + Thionyl Chloride (

    
    ).
    
  • Action: Convert the alcohol to an alkyl chloride.

    • Reaction:

      
      
      
    • Note: Use Pyridine (1.1 eq) to scavenge HCl and prevent ether cleavage.

2. Nitration (The Critical Step):

  • Reactants: 2-Chloroethyl propyl ether + Sodium Nitrite (

    
    ).
    
  • Solvent: DMSO or DMF (Polar Aprotic is essential).

  • Catalyst: Phloroglucinol (Optional, scavenger for nitrite esters).

Troubleshooting the Nitration Step

Q: I see a significant impurity at a slightly lower retention time. What is it?

  • Issue: Nitrite Ester Formation (

    
    ).
    
  • Mechanism: The Nitrite ion (

    
    ) is also an ambident nucleophile. It can attack via Nitrogen (forming the desired Nitro compound) or Oxygen (forming a Nitrite Ester).
    
  • Fix:

    • Temperature Control: Keep the reaction between 25°C - 30°C . Higher temperatures favor O-attack (Nitrite Ester).

    • Solvent Choice: Use DMSO . It solvates the cation (

      
      ) well, leaving the nitrite anion "naked" and more nucleophilic at the Nitrogen center.
      
    • Urea Addition: Add Urea (1.5 eq) to the mixture. It increases the solubility of the nitrite salt and helps stabilize the transition state for N-alkylation.

Q: Can I use Silver Nitrite (


) instead? 
  • Answer: Yes. This is the classic Victor Meyer reaction.

  • Benefit: Silver assists in the removal of the halide via precipitation of AgCl, and the mechanism strongly favors N-alkylation (Nitro product) over O-alkylation.

  • Drawback: Cost. For scales <10g,

    
     in diethyl ether/benzene is the gold standard for purity .
    

Module 4: Advanced Protocol (Acid-Catalyzed Michael Addition)

If you must start from 2-nitroethanol, you cannot use a base. You must use an Acid Catalyst to promote the addition of propanol to nitroethylene (generated in situ).

Protocol:

  • Mix: 2-Nitroethanol (1 eq) + n-Propanol (5 eq, acts as solvent).

  • Catalyst: Sulfuric Acid (

    
    , 0.1 eq) or p-Toluenesulfonic acid (pTSA).
    
  • Conditions: Reflux with a Dean-Stark trap (if using a solvent like benzene) or simple heating.

  • Mechanism: Acid promotes the dehydration of 2-nitroethanol to Nitroethylene . The excess propanol immediately traps the nitroethylene via conjugate addition before it can polymerize.

Risk Mitigation:

  • Runaway Exotherm: Nitroethylene polymerization is exothermic. Add the acid catalyst slowly at reflux.

  • Safety: Nitroethylene is a potent lachrymator. Perform all operations in a fume hood.

Summary of Critical Control Points

Control PointParameterTargetReason
pH AcidityNeutral or AcidicNEVER use strong bases with 2-nitroethanol; prevents nitronate formation.
Temperature Nitration Step< 35°CPrevents Nitrite Ester (O-attack) side reaction during displacement.
Stoichiometry Michael Addition5:1 Alcohol:NitroExcess alcohol prevents nitroethylene-nitroethylene polymerization.

References

  • Kornblum, N., et al. (1956). "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society.[3] Describes the selective synthesis of nitroalkanes using sodium nitrite in DMF/DMSO and the suppression of nitrite ester side products.

  • Ballini, R., et al. (2004).[4] "Nitroalkanes as Key Intermediates: Aqueous Medium Synthesis." Journal of Organic Chemistry. Details the use of Silver Nitrite (

    
    ) for high-selectivity nitration of alkyl halides. 
    
  • McMurry, J. (2011). Organic Chemistry. Cengage Learning. (General reference for pKa values of nitro compounds vs alcohols and ambident nucleophile theory).
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Authoritative text on the reactivity of nitro compounds, specifically the polymerization risks of nitroethylene and stabilization methods.

Sources

Optimization

Technical Support: Phase Separation Protocols for 2-Methyl-2-(2-nitroethoxy)propane

Executive Summary: The "Invisible" Interface As a Senior Application Scientist, I frequently encounter researchers struggling to isolate 2-Methyl-2-(2-nitroethoxy)propane (also known as tert-butyl 2-nitroethyl ether). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Interface

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate 2-Methyl-2-(2-nitroethoxy)propane (also known as tert-butyl 2-nitroethyl ether). The primary failure mode is not chemical instability, but a physical anomaly: Density Matching .

This compound possesses a specific gravity of 1.003 - 1.006 g/mL at 20°C. Because this is virtually identical to the density of water (1.00 g/mL) and dilute aqueous buffers, the organic and aqueous phases often fail to stratify, leading to a "single phase" appearance or a stable, suspended emulsion. Furthermore, the nitro group's acidity at the


-position introduces pH-sensitivity often overlooked in standard ether workups.

This guide provides field-proven protocols to force phase separation and recover your product.

Technical Snapshot
PropertyValueCritical Note
CAS Number 77791-00-5
Formula

Density 1.00 g/mL (approx)Primary cause of separation failure
Solubility Insoluble in waterCan form soluble nitronate salts at pH > 9
Flash Point 75°CCombustible

Diagnostic Workflow

Before adding reagents, determine the specific nature of your separation issue using this logic flow.

TroubleshootingFlow Start Start: No Phase Separation CheckpH Check Aqueous pH Start->CheckpH IsBasic Is pH > 9? CheckpH->IsBasic Nitronate Issue: Nitronate Formation (Product is in Aq Phase) IsBasic->Nitronate Yes (NaOH/KOH used) CheckDensity Check Solvent System IsBasic->CheckDensity No (Neutral/Acidic) Action: Acidify to pH 5-6 Action: Acidify to pH 5-6 Nitronate->Action: Acidify to pH 5-6 IsPure Extraction Solvent? CheckDensity->IsPure Isopycnic Issue: Isopycnic State (Densities are Equal) IsPure->Isopycnic None (Neat) or dilute Ether Emulsion Issue: Surfactant Emulsion IsPure->Emulsion DCM/EtOAc present Action: The Density Shift Protocol Action: The Density Shift Protocol Isopycnic->Action: The Density Shift Protocol Action: Brine + Filtration Action: Brine + Filtration Emulsion->Action: Brine + Filtration

Figure 1: Diagnostic logic for identifying the root cause of phase separation failure.

Troubleshooting Q&A

Q1: I finished the reaction, added water, and the mixture looks like a single clear phase. Where is my product?

Diagnosis: You are likely in an Isopycnic State . Because the density of 2-Methyl-2-(2-nitroethoxy)propane (~1.00 g/mL) matches water, gravity cannot drive the separation. The product is likely suspended as micro-droplets or neutrally buoyant layers.

Corrective Action: You must break the density symmetry.

  • Option A (Increase Aqueous Density): Saturate the aqueous layer with Sodium Chloride (NaCl). This raises the aqueous density to ~1.2 g/mL, forcing the organic product (1.00 g/mL) to float.

  • Option B (Modify Organic Density): Add a co-solvent.

    • To make organic layer float: Add tert-Butyl Methyl Ether (MTBE) or Diethyl Ether .

    • To make organic layer sink: Add Dichloromethane (DCM) .

Q2: I washed the reaction mixture with 1M NaOH to remove the acid catalyst, and the organic layer disappeared.

Diagnosis: You have formed a water-soluble Nitronate Salt . The protons on the carbon adjacent to the nitro group (


-protons) are acidic (pKa ~9-10). Washing with strong bases like NaOH or KOH deprotonates the compound, forming a charged, water-soluble nitronate species 

.

Corrective Action:

  • Do not discard the aqueous layer.

  • Carefully acidify the aqueous layer with dilute HCl or

    
     to pH 5-6 .
    
  • The nitronate will reprotonate, regenerating the neutral organic ether.

  • Extract immediately with DCM or MTBE.

  • Future Prevention: Use Saturated

    
     (mild base) or water for washes. Avoid strong bases.
    
Q3: I have a cloudy, milky layer that won't separate even after centrifugation.

Diagnosis: Stable Emulsion. This molecule is amphiphilic: it has a lipophilic tert-butyl tail and a polar nitro head. It acts as a surfactant, stabilizing water droplets in the organic phase.

Corrective Action:

  • Add Saturated Brine (increases ionic strength to disrupt surfactant alignment).

  • Filter the entire mixture through a pad of Celite (diatomaceous earth). This physically ruptures the stabilized micro-droplets.

Validated Protocols

Protocol A: The "Density Shift" Extraction

Use this when the phases are indistinct or the interface is invisible.

Materials:

  • Saturated NaCl solution (Brine)

  • Dichloromethane (DCM) OR Methyl tert-butyl ether (MTBE)

Procedure:

  • Salting Out: Add a volume of Saturated NaCl equal to 50% of your current aqueous volume. Agitate vigorously.

    • Mechanism:[1] Increasing ionic strength drives organics out of the water (Salting Out) and increases aqueous density (

      
      ).
      
  • Solvent Spike:

    • Preferred: Add DCM (Density 1.33 g/mL). The organic phase will now be significantly heavier than water and will sink .

    • Alternative: Add MTBE (Density 0.74 g/mL). The organic phase will now be lighter than water and will float .

  • Observation: Allow to settle for 5-10 minutes. You should see a sharp interface.

  • Separation: Drain the lower layer (if DCM) or decant the top layer (if MTBE).

Protocol B: Nitronate Recovery (pH Rescue)

Use this if you accidentally washed with strong base (NaOH/KOH).

Materials:

  • 1M HCl or 10%

    
    
    
  • pH Paper

  • DCM

Procedure:

  • Place the aqueous phase (which contains your product as a salt) in an Erlenmeyer flask.

  • Place the flask in an ice bath (Nitronic acids can be unstable).

  • Dropwise add 1M HCl while stirring. Monitor pH.

  • Stop when pH reaches 5.0 - 6.0 .

    • Warning: Do not go too acidic (< pH 2) or heat the mixture, as this may hydrolyze the tert-butyl ether (Nef reaction or ether cleavage).

  • The solution should turn cloudy as the neutral oil oils out.

  • Extract 3x with DCM.

References

  • Sigma-Aldrich. Product Specification: tert-Butyl 2-nitroethyl ether (CAS 77791-00-5).[2][1][3] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332547: 2-Methyl-2-(2-nitroethoxy)propane. Retrieved from .

  • ChemicalBook. 2-Methyl-2-(2-nitroethoxy)propane Properties and Safety. Retrieved from .

  • Japan Science and Technology Agency (J-GLOBAL). 1-tert-Butoxy-2-nitroethane Chemical Information.[1][4] Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Stability Assurance for 2-Methyl-2-(2-nitroethoxy)propane (MNEP)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 2-Methyl-2-(2-nitroethoxy)propane (MNEP) is a specialized aliphatic nitro ether, structurally characterized as the tert-butyl ether of 2-nitroethanol. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Methyl-2-(2-nitroethoxy)propane (MNEP) is a specialized aliphatic nitro ether, structurally characterized as the tert-butyl ether of 2-nitroethanol. Its utility in high-energy materials and pharmaceutical synthesis is offset by a "Goldilocks" stability profile.

Researchers often encounter degradation because MNEP possesses two opposing sensitivities:

  • Acid Sensitivity: The tert-butyl ether moiety is prone to acid-catalyzed cleavage (E1 mechanism).[1][2]

  • Base Sensitivity: The

    
    -nitro ether motif is susceptible to base-catalyzed retro-Michael elimination.
    

This guide provides a self-validating storage and handling protocol designed to navigate this narrow stability window.

The Degradation Matrix (Root Cause Analysis)

To prevent degradation, one must understand the invisible forces attacking the molecule. MNEP degradation is not random; it is mechanistically determined by pH and temperature.

Mechanism Visualization

The following diagram illustrates the two primary failure modes for MNEP. Note how opposite conditions (Acid vs. Base) lead to different decomposition products.

MNEP_Degradation MNEP 2-Methyl-2-(2-nitroethoxy)propane (MNEP) Acid Acidic Conditions (H+) Moisture/CO2 MNEP->Acid Protonation Base Basic Conditions (OH-) Amine Vapors/Caustic Glass MNEP->Base Deprotonation (α-H) Isobutylene Isobutylene Gas (Pressure Buildup) Acid->Isobutylene E1 Cleavage Nitroethanol 2-Nitroethanol (Alcohol) Acid->Nitroethanol Nitroethylene Nitroethylene (Polymerizes/Yellows) Base->Nitroethylene Retro-Michael tButanol tert-Butanol Base->tButanol

Caption: Figure 1. Divergent degradation pathways of MNEP. Acid triggers ether cleavage yielding gas (isobutylene), while base triggers elimination yielding unstable nitroalkenes.

Detailed Mechanistic Insight
TriggerMechanismObservable SymptomChemical Logic
Protons (

)
E1 Ether Cleavage Pressure buildup in vial; smell of olefins.The tert-butyl group forms a stable carbocation, making the ether oxygen highly sensitive to protonation and subsequent cleavage [1].
Hydroxide (

)
Retro-Michael Addition Solution turns yellow/brown; precipitation.The nitro group is electron-withdrawing, making the adjacent protons acidic (

). Bases remove this proton, kicking out the tert-butoxide leaving group [2].
Heat (>40°C) Thermolysis Slow darkening; purity loss.Thermal energy overcomes the activation barrier for the retro-Michael elimination, even at neutral pH.

The "Golden Standard" Storage Protocol

Do not treat MNEP like a standard organic solvent. It requires a strictly neutral, anhydrous, and cold environment.

A. Environmental Specifications[6]
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit both the E1 cleavage and the retro-Michael elimination.

  • Atmosphere: Headspace must be backfilled with Argon or Nitrogen .

    • Why? Moisture (

      
      ) is amphoteric; it can promote hydrolysis (acidic path) or act as a nucleophile. Oxygen promotes radical formation at the ether position [3].
      
  • Container:

    • Recommended: Silanized Amber Glass Vials with Teflon-lined caps.

    • Forbidden: Standard soda-lime glass (often slightly basic surface), Aluminum (can act as a Lewis acid), or rubber septa (permeable to moisture).

B. The "No-Additive" Rule

Unlike other nitro compounds, do not add stabilizers without rigorous validation.

  • Avoid Potassium Carbonate (

    
    ): Common for drying, but will trigger the retro-Michael reaction immediately.
    
  • Avoid Molecular Sieves (Standard): Commercial 4A sieves are often basic (

    
     in slurry). If drying is needed, use acid-washed molecular sieves  or neutral alumina, but physical drying of the solvent prior to storage is safer.
    

Troubleshooting & FAQs

Q1: My MNEP sample has developed a yellow tint. Is it still usable?

Diagnosis: The yellowing indicates the formation of nitroethylene (or its polymers) via the retro-Michael pathway. Action:

  • Perform a TLC (Thin Layer Chromatography). Nitroethylene polymers often stay at the baseline.

  • If the yellowing is faint, the bulk material may still be >95% pure.

  • Remediation: Filtration through a small pad of neutral silica may remove the colored impurities, but use the material immediately. Do not distill, as heating will accelerate the decomposition.

Q2: Upon opening the vial, I heard a "hiss" of escaping gas. What happened?

Diagnosis: This is Isobutylene gas , a product of acid-catalyzed hydrolysis. Root Cause: The sample likely absorbed moisture, which (in the presence of trace acid impurities) cleaved the tert-butyl group. Action: Check the NMR for the loss of the tert-butyl singlet (~1.2 ppm) and the appearance of the alcohol (


). If significant pressure generated, the purity is likely compromised.
Q3: Can I store MNEP in a solution?

Answer: Yes, but solvent choice is critical.

  • Best: Anhydrous Dichloromethane (

    
    ) or Toluene. These are non-polar and non-nucleophilic.
    
  • Avoid: Alcohols (Methanol/Ethanol). They can participate in trans-etherification under acidic conditions.

  • Avoid: DMSO or DMF. These are polar aprotic solvents that can enhance the basicity of trace impurities, accelerating the retro-Michael elimination.

Quality Control (QC) & Validation

Before using MNEP in critical steps, validate its integrity using this rapid protocol.

1H-NMR Diagnostic Markers (CDCl3)
MoietyChemical Shift (

)
MultiplicityIntegrity Check
tert-Butyl ~1.20 ppmSinglet (9H)If integral < 9H relative to

, cleavage occurred.
Ether

~3.80 ppmTriplet (2H)Shift changes if

-Bu is lost.
Nitro

~4.50 ppmTriplet (2H)Broadening indicates degradation.
Impurity 5.0 - 6.5 ppmMultipletsIndicates Nitroethylene (olefinic protons).
Rapid Purity Test (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20).

  • Visualization: UV (nitro groups quench fluorescence) or Iodine stain.

  • Pass Criteria: Single spot.

  • Fail Criteria: Spot at baseline (polymer) or new spot with lower

    
     (2-nitroethanol).
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction) and related functional group transformations. Tetrahedron, 60(5), 1017-1047.

  • Burdock, G. A. (2009). Fenaroli's Handbook of Flavor Ingredients. CRC Press.
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Authoritative text on the stability and retro-Michael reactions of

    
    -nitro compounds). 
    

Sources

Optimization

Removal of unreacted starting materials from nitro ether mixtures

Status: Online Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: NET-PUR-001 Subject: Removal of Unreacted Starting Materials (Alcohols, Halides, Acids)

Welcome to the Purification Support Hub

You are likely here because you are dealing with a nitro ether synthesis—perhaps a Williamson ether synthesis involving a nitro-alcohol, or the nitration of an ether-containing scaffold.

This is not a standard organic workup. The combination of nitro groups (oxidizers, thermally unstable) and ether linkages (peroxide formers, fuel) creates a mixture with significant energetic potential.

Core Directive: Our primary goal is to remove unreacted starting materials (alcohols, alkyl halides, and acidic catalysts) without triggering thermal decomposition.

Module 1: Critical Safety & Initial Assessment

WARNING: Before attempting any purification, you must assess the thermal stability of your crude mixture. Nitro compounds can undergo autocatalytic decomposition.[1]

Q: Can I just distill my crude mixture to remove the unreacted alcohol?

A: Proceed with extreme caution. Distillation is the most common cause of accidents with nitro compounds.

  • The Risk: Nitro compounds often decompose exothermically.[1] If you distill, you are heating a potential explosive. If the ether has formed peroxides, the risk doubles.

  • The Rule: Do not distill unless you have DSC (Differential Scanning Calorimetry) data confirming the decomposition onset is

    
     above your boiling point.
    
  • The Alternative: Use Chemical Scavenging or Chromatography (detailed in Modules 3 & 4).

Decision Matrix: Purification Strategy

Use this logic flow to determine your safe operating window.

SafetyMatrix Start Crude Nitro Ether Mixture DSC Run DSC Analysis Start->DSC Exotherm Decomposition < 150°C? DSC->Exotherm Distill Vacuum Distillation (Strict T < 60°C) Exotherm->Distill No (Stable) NoHeat NON-THERMAL METHODS Exotherm->NoHeat Yes (Unstable) Scavenge Chemical Scavenging (Resins/Derivatization) NoHeat->Scavenge Column Flash Chromatography (Neutral Alumina/Silica) NoHeat->Column

Figure 1: Safety Decision Matrix for selecting a purification method based on thermal stability.

Module 2: Aqueous Workup & Extraction (The First Line of Defense)[2]

Issue: "I have unreacted acid catalyst and some water-soluble alcohols, but the emulsion won't break."

Protocol: The "Neutralization" Wash

For nitro ethers, you must avoid strong bases (like NaOH) which can cause the Nef reaction (converting primary/secondary nitro groups to ketones/aldehydes) or hydrolysis.

  • Dilution: Dilute crude reaction mixture with TBME (tert-Butyl methyl ether) or Ethyl Acetate . Avoid Dichloromethane (DCM) if possible, as it exacerbates emulsions with nitro compounds.

  • Acid Removal: Wash with saturated

    
     (Sodium Bicarbonate).
    
    • Note: Add slowly. Nitro compounds can foam aggressively.

  • Emulsion Breaking: If an emulsion forms, do not shake vigorously.

    • Add solid

      
       directly to the separatory funnel to increase aqueous density.
      
    • Filter the biphasic mixture through a pad of Celite if "rag layers" persist.

Troubleshooting Table: Phase Separation
SymptomProbable CauseCorrective Action
Rag layer Precipitated salts or polymer byproducts.Filter entire mixture through Celite/Glass wool.
No separation Solvents densities are too close (e.g., DCM vs. Water).Add Brine (sat. NaCl) to aqueous layer; add Hexane to organic layer.
Product Loss Nitro ether is too polar/water-soluble.Perform "Back-Extraction": Extract the aqueous waste 3x with fresh solvent.

Module 3: Removing Unreacted Alcohols (The "Stubborn" Impurity)

Issue: "My starting alcohol has a high boiling point and isn't washing out with water. I can't distill it."

Method A: Chemical Scavenging (The "Pro" Technique)

This is the superior method for high-value or unstable nitro ethers. We use a Scavenger Resin (solid-supported reagent) to chemically bind the alcohol, then filter it out.

  • Reagent: Polymer-supported Isocyanate (PS-NCO) or Polymer-supported Acid Chloride.

  • Mechanism: The isocyanate reacts with the unreacted alcohol to form a carbamate (urethane) on the bead.

  • Protocol:

    • Dissolve crude mixture in dry DCM or THF.

    • Add PS-Isocyanate (1.5 - 2.0 equivalents relative to estimated unreacted alcohol).

    • Stir gently at Room Temperature for 4–12 hours.

    • Filter the mixture. The alcohol remains trapped on the solid beads.

    • Concentrate the filtrate to obtain pure nitro ether.

Method B: Derivatization (The " anhydride" Trick)

If you lack resins, convert the alcohol into an acid-soluble ester.

  • Add Succinic Anhydride (1.2 eq) and DMAP (catalytic) to the mixture.

  • Stir until the alcohol is consumed (TLC monitoring).

  • Wash with mild base (

    
    ):  The unreacted alcohol is now a hemisuccinate (carboxylic acid) and will partition into the aqueous base layer, leaving the neutral nitro ether in the organic phase.
    

AlcoholRemoval Impurity Unreacted Alcohol (R-OH) Method Select Method Impurity->Method ResinPath Add PS-Isocyanate (Solid Bead) Method->ResinPath High Value/Small Scale DerivPath Add Succinic Anhydride (Liquid Phase) Method->DerivPath Large Scale/Low Cost Trapped Carbamate on Bead ResinPath->Trapped Reacts AcidicEster Hemisuccinate Ester (Water Soluble) DerivPath->AcidicEster Reacts Filter Filtration Trapped->Filter Removes Impurity Wash NaHCO3 Wash AcidicEster->Wash Moves to Aqueous Pure Pure Nitro Ether Filter->Pure Wash->Pure

Figure 2: Workflow for removing stubborn unreacted alcohols without distillation.

Module 4: Chromatographic Separation

Issue: "Scavenging didn't work. I need to run a column."

Stationary Phase Selection
  • Silica Gel: Standard, but be aware that nitro compounds are polar and may "streak" (tailing).

  • Neutral Alumina: Recommended if your nitro ether is acid-sensitive (some nitro acetals hydrolyze on acidic silica).

Mobile Phase Optimization

Nitro ethers have unique polarity. Avoid simple Hexane/Ethyl Acetate systems if separation is poor.

Solvent SystemApplicationNotes
Toluene / Ethyl Acetate General PurposeToluene provides "pi-pi" interaction with nitro aromatics, improving separation.
DCM / Methanol (98:2) Polar Nitro EthersGood for highly polar compounds, but watch for silica dissolution.
Hexane / TBME Volatile EthersTBME is less likely to form peroxides on the column than diethyl ether.

References

  • Safety of Nitro Compounds

    • Health and Safety Executive (HSE). Chemical reaction hazards of distillation processes. Retrieved from

  • Scavenger Resins

    • Biotage.[2] Metal Scavengers and Organic Scavengers for Purification. Retrieved from

    • Amerigo Scientific. Scavenger Resins for Organic Synthesis. Retrieved from

  • Williamson Ether Synthesis Workup

    • Organic Chemistry Portal. Williamson Ether Synthesis. Retrieved from

  • Nitro Compound Stability

    • ScienceMadness. Discussion on Dangers of Distilling Nitromethane/Nitro Ethers. Retrieved from

Sources

Troubleshooting

Addressing thermal instability in nitro-substituted ethers

Current Status: Operational Topic: Thermal Instability & Safe Handling Protocols Ticket ID: NSE-THERM-001 Assigned Specialist: Senior Application Scientist, Energetic Materials Division[1] Executive Summary: The Dual-Thr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermal Instability & Safe Handling Protocols Ticket ID: NSE-THERM-001 Assigned Specialist: Senior Application Scientist, Energetic Materials Division[1]

Executive Summary: The Dual-Threat Mechanism

Welcome to the technical support hub for nitro-substituted ethers. If you are accessing this guide, you are likely encountering thermal anomalies (unexplained exotherms), yield degradation, or safety concerns during the synthesis or isolation of compounds containing both ether linkages (


) and nitro groups (

).

The Core Problem: Nitro-substituted ethers possess a "dual-threat" instability profile:

  • Energetic Decomposition: The nitro group is prone to homolytic cleavage and autocatalytic decomposition, releasing high heat and gas (

    
    ).[1]
    
  • Peroxidation: The ether oxygen activates the

    
    -carbon, facilitating radical formation and subsequent peroxidation, which can sensitize the nitro group to shock and friction.[1]
    

This guide provides self-validating protocols to diagnose, control, and mitigate these risks.

Module 1: Diagnostic & Characterization

How do I know if my compound is safe to scale?

Before attempting isolation, you must define the On-Set Temperature (


)  and the Energy of Decomposition (

)
.[1]
Standard Operating Procedure: Thermal Screening[1]

1. Differential Scanning Calorimetry (DSC)

  • Protocol: Run 1-3 mg of sample in a gold-plated high-pressure crucible (to prevent catalytic effects from steel/aluminum).

  • Ramp Rate: 5°C/min.[1]

  • Critical Threshold: If

    
     is <50°C above your process temperature, the process is UNSAFE .[1]
    

2. Accelerating Rate Calorimetry (ARC)

  • Requirement: Mandatory for any scale-up >5g.[1]

  • Why? DSC underestimates the onset temperature due to heat loss.[1] ARC measures "adiabatic" behavior, simulating the center of a large reactor where heat cannot escape.[1]

Data Interpretation Guide
ParameterObservationDiagnosisAction Required

(DSC)
Sharp exotherm < 200°CHigh InstabilitySTOP. Do not distill.[1] Use chromatography.[1]
Peak Shape Asymmetric "Shark Fin"AutocatalysisImpurities are catalyzing decomposition.[1] Re-purify starting materials.[1]

> 500 J/gEnergetic MaterialTreat as explosive.[1][2] Use blast shielding.[1]
Shift in

Lowered by >10°C vs. RefContaminationCheck for trace acids or transition metals.[1]

Module 2: The Mechanism of Failure

Why is my reaction running away?

Thermal instability in nitro-ethers is rarely random.[1] It is usually driven by Cross-Catalyzed Autocatalytic Decomposition .[1]

The Decomposition Pathway

The diagram below illustrates how a single initiation event (heat or impurity) triggers a self-sustaining cycle of destruction.

DecompositionMechanism Start Nitro-Ether (R-O-CH2-NO2) Step1 Initiation: Homolytic Cleavage (Heat/Light) Start->Step1 T > Tonset Radicals Radical Species (•NO2 + R-O-CH2•) Step1->Radicals Step2 NOx Generation Radicals->Step2 EtherAttack Ether Alpha-H Abstraction (Peroxide Precursor) Radicals->EtherAttack Autocatalysis AUTOCATALYSIS LOOP NOx acts as oxidizer/catalyst Step2->Autocatalysis Accumulation Autocatalysis->Start Lowers Activation Energy Runaway THERMAL RUNAWAY (Gas Evolution + Heat) Autocatalysis->Runaway EtherAttack->Runaway

Figure 1: The Autocatalytic Cycle. Note how generated


 feeds back into the system, lowering the activation energy for further decomposition.
Expert Insight: The Impurity Effect

Recent studies indicate that impurities (even at <1%) containing nitro groups can "cross-catalyze" the decomposition of the bulk material.

  • The Fix: Ensure all precursors are acid-free. Wash organic layers with bicarbonate twice before drying.[1]

Module 3: Purification & Isolation (The "Danger Zone")

FAQ: Can I distill my nitro-ether?

Short Answer: NO. Long Answer: Distillation concentrates peroxides in the pot while simultaneously heating a thermally sensitive nitro compound. This is the most common cause of laboratory explosions involving these substrates.

Troubleshooting Guide: Safe Isolation

Follow this decision logic to determine the safe isolation method.

IsolationLogic Start Crude Reaction Mixture Check1 Is the product a solid? Start->Check1 SolidYes Recrystallization (Low Temp < 40°C) Check1->SolidYes Yes SolidNo Liquid Product Check1->SolidNo No Check2 Is T(boiling) < T(onset) - 50°C? SolidNo->Check2 DistillYes High Vacuum Distillation (ONLY if strictly necessary) Check2->DistillYes Yes (High Risk) DistillNo STOP: Distillation Prohibited Check2->DistillNo No Alt1 Column Chromatography (Neutral Alumina/Silica) DistillNo->Alt1 Alt2 Wiped Film Evaporation (Short residence time) DistillNo->Alt2

Figure 2: Safe Isolation Decision Tree. Prioritize non-thermal methods (Chromatography/Crystallization) over thermal methods.

Module 4: Storage & Handling FAQs

Q: My nitro-ether turned yellow after a week in storage. Is it safe? A: Quarantine immediately. Yellowing often indicates the release of


 gas (which is brown/yellow).[1] This signifies that autocatalytic decomposition has begun.[1]
  • Action: Dilute with a high-boiling solvent (like phthalates) and dispose of via hazardous waste protocols.[1] Do not attempt to re-purify.[1]

Q: Can I use standard ether solvents (THF, Diethyl Ether) for synthesis? A: Use with extreme caution. Nitro groups are electron-withdrawing, which can actually deactivate the ether oxygen towards peroxidation in aromatic systems, but in aliphatic nitro-ethers, the risk remains.[1]

  • Recommendation: Switch to MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether) , which resist peroxide formation.[1]

Q: How do I quench a runaway reaction? A: You cannot "stop" a thermal runaway once it hits the exponential phase.[1] You can only delay it.

  • Emergency Protocol: Dump the reaction mixture immediately into a pre-prepared slurry of Ice + Water + Sodium Thiosulfate . The water acts as a heat sink, and thiosulfate scavenges radical oxidizers.[1]

References & Authoritative Grounding

  • Murray, J. I., et al. (2022).[1][3] "Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities."[1][4][5][6] Organic Process Research & Development.

    • Relevance: Defines the "impurity effect" mechanism.

    • [1]

  • Semenov Federal Research Center. (2020).[1] "Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety." Physical Chemistry Chemical Physics.

    • Relevance: Explains the kinetics of melting-induced decomposition.

  • Indu, K. S., et al. (2021).[1][2] "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." ACS Chemical Health & Safety.[1]

    • Relevance: Provides baseline DSC protocols for aliphatic nitro compounds.

    • [1]

  • University of Edinburgh Health & Safety. (2024). "Safe Handling of Ethers and Peroxide Formers."[1]

    • Relevance: Standard safety protocols for ether storage and peroxide management.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FT-IR Fingerprint Discrimination of 2-Methyl-2-(2-nitroethoxy)propane

Executive Summary & Application Context 2-Methyl-2-(2-nitroethoxy)propane is a specialized ether intermediate, structurally characterizing a tert-butyl ether backbone coupled with a nitro-functionalized ethyl chain. It i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Methyl-2-(2-nitroethoxy)propane is a specialized ether intermediate, structurally characterizing a tert-butyl ether backbone coupled with a nitro-functionalized ethyl chain. It is primarily utilized in the synthesis of energetic plasticizers and high-octane fuel oxygenates where stability against oxidation is required.

For researchers and process chemists, the analytical challenge lies not in the gross identification of the molecule, but in discriminating it from its precursors (2-nitroethanol and isobutylene/tert-butanol) and identifying hydrolysis products.

This guide provides a rigorous FT-IR fingerprinting protocol. Unlike standard database matches, we focus on the comparative spectral performance of FT-IR against alternative techniques (NMR, Raman) and define the specific "spectral windows" required to validate purity.

Theoretical Fingerprint Assignment

The FT-IR spectrum of 2-Methyl-2-(2-nitroethoxy)propane is a composite of three distinct vibrational zones: the Nitro group , the Ether linkage , and the tert-Butyl skeleton .

The "Conflict Region" (1350–1390 cm⁻¹)

A critical insight for the analyst is the spectral overlap in the 1350–1390 cm⁻¹ region. The gem-dimethyl "rabbit ear" split of the tert-butyl group often obscures the symmetric nitro stretch . This guide prioritizes the Asymmetric Nitro Stretch (1550 cm⁻¹) and the Ether Stretch (1080–1120 cm⁻¹) for quantification to avoid this interference.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Nitro (Aliphatic) Asymmetric Stretch (

)
1550 ± 10 StrongPrimary Quantifier. Distinct from ethers/alcohols.
Nitro (Aliphatic) Symmetric Stretch (

)
1370–1380MediumInterference Risk. Overlaps with t-butyl deformation.
Ether (Aliphatic) C–O–C Asymmetric Stretch1080–1120 Very StrongBroad band; confirms ether formation.
tert-Butyl C–H Bending (Gem-dimethyl)1365 & 1390Medium"Rabbit ears" doublet. Confirms t-butyl presence.[1][2][3][4]
Alkyl Backbone C–H Stretching (

)
2850–2980StrongNon-specific; use for baseline normalization only.
Hydroxyl (Impurity) O–H Stretch3300–3500BroadMust be ABSENT. Presence indicates unreacted 2-nitroethanol or hydrolysis.

Comparative Analysis: FT-IR vs. Alternatives

To ensure scientific integrity, we compare FT-IR's performance in detecting this molecule against structural analogs and competing analytical techniques.

Scenario A: Process Monitoring (Synthesis from 2-Nitroethanol)
  • Goal: Confirm conversion of 2-nitroethanol to the ether.

  • FT-IR Performance: Superior. The disappearance of the massive O-H stretch at 3350 cm⁻¹ provides a binary "Stop/Go" signal for reaction completion.

  • Alternative (NMR): Slower. Requires deuterated solvent. Better for quantifying trace impurities but inefficient for real-time monitoring.

Scenario B: Structural Validation (Vs. Non-Nitro Ethers like ETBE)
  • Goal: Confirm the nitro group is intact and hasn't reduced or cleaved.

  • FT-IR Performance: High. The

    
     asymmetric band at 1550 cm⁻¹ is isolated and unambiguous.
    
  • Alternative (Raman): Excellent. The symmetric

    
     stretch (~1370 cm⁻¹) is the strongest feature in Raman and does not suffer the same overlap intensity issues as IR. If available, Raman is the preferred cross-validation tool.
    
Table 2: Spectral Discrimination Matrix[5]
Analyte / ImpurityKey Feature (IR)Key Feature (Absence)Detection Limit (Est.)
Target Molecule

(1550) + Ether (1100)
No O-HN/A
2-Nitroethanol (Precursor)O-H Broad (3350) No t-Butyl doublet< 0.5%
tert-Butanol (Hydrolysis)O-H Broad (3350) + t-ButylNo

bands
< 0.5%
Isobutylene (Reactant)C=C Stretch (1650)No Ether C-O< 1.0%

Visualization: Spectral Decision Pathway

The following diagram illustrates the logical workflow for validating the identity of 2-Methyl-2-(2-nitroethoxy)propane using FT-IR.

FTIR_Workflow Start Unknown Sample Spectrum Check_OH Check 3200-3500 cm⁻¹ (O-H Region) Start->Check_OH Has_OH Broad Peak Detected Check_OH->Has_OH > 2% T loss No_OH Baseline Flat Check_OH->No_OH Clean Baseline Result_Precursor CONTAMINATED: Contains 2-Nitroethanol or t-Butanol Has_OH->Result_Precursor Check_NO2 Check 1550 cm⁻¹ (Asym NO₂ Stretch) No_OH->Check_NO2 Has_NO2 Strong Peak @ 1550 Check_NO2->Has_NO2 No_NO2 No Peak @ 1550 Check_NO2->No_NO2 Check_Ether Check 1080-1120 cm⁻¹ (C-O-C Stretch) Has_NO2->Check_Ether Result_Wrong WRONG SPECIES: Likely ETBE or Alkane No_NO2->Result_Wrong Result_Target CONFIRMED: 2-Methyl-2-(2-nitroethoxy)propane Check_Ether->Result_Target Strong Band Present

Caption: Logical decision tree for validating 2-Methyl-2-(2-nitroethoxy)propane purity via FT-IR.

Experimental Protocol (SOP)

This protocol is designed for Attenuated Total Reflectance (ATR) FT-IR, which is the standard for liquid ethers due to ease of cleaning and path length consistency.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (Process check) or 64 scans (Purity validation).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Allow to dry completely. Collect an air background.[3]

  • Sample Loading: Apply 1–2 drops of the liquid sample to the center of the crystal. Ensure the liquid covers the "active" spot (usually 1-2mm diameter).

  • Acquisition: Scan the sample.

  • Baseline Correction: Apply an automatic baseline correction if the baseline drifts (common in liquid films due to thickness variations).

  • Validation Check (Self-Validating Step):

    • Zoom into 2200–2400 cm⁻¹: If significant noise or peaks exist here (CO₂), purge the system and rescan.

    • Zoom into 3400 cm⁻¹: If a broad curve exists, the sample is wet or hydrolyzed. Dry over molecular sieves (3Å) and rescan.

References

  • NIST Mass Spectrometry Data Center. Propane, 2-ethoxy-2-methyl- (ETBE) Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook. [Link]

  • NIST Mass Spectrometry Data Center. Propane, 2-methyl-2-nitro- Infrared Spectrum.[5] NIST Standard Reference Database 69: NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][5] (Standard reference for Nitro/Ether group assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6][5] (Source for gem-dimethyl doublet vs nitro overlap data).

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of 2-Methyl-2-(2-nitroethoxy)propane

For researchers, scientists, and drug development professionals engaged in the analysis of complex organic molecules, a thorough understanding of fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS) is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of complex organic molecules, a thorough understanding of fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS) is paramount for accurate compound identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation of 2-Methyl-2-(2-nitroethoxy)propane, a molecule of interest in various synthetic pathways. In the absence of a publicly available mass spectrum for this specific compound, this guide will leverage established principles of mass spectrometry to predict its fragmentation, compare it with potential isomeric and structurally related compounds, and provide a robust experimental protocol for its analysis.

Predicted Fragmentation Pathway of 2-Methyl-2-(2-nitroethoxy)propane

The structure of 2-Methyl-2-(2-nitroethoxy)propane contains several key functional groups that will dictate its fragmentation under electron ionization: a tertiary butyl group, an ether linkage, and a primary nitro group. The fragmentation is expected to be a composite of the characteristic cleavages of these individual moieties.

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage adjacent to the ether oxygen: This is a highly favored fragmentation for ethers, leading to the formation of a stable oxonium ion.[1][2][3][4][5] The cleavage can occur on either side of the oxygen atom.

  • Loss of the nitro group: Aliphatic nitro compounds readily lose the nitro group as a neutral radical (NO₂) or through more complex rearrangements.[6][7][8][9]

  • Formation of the tertiary butyl cation: The presence of the t-butyl group is expected to lead to a prominent peak at m/z 57, corresponding to the highly stable (CH₃)₃C⁺ cation.[10]

Based on these principles, a proposed fragmentation pathway is illustrated below:

fragmentation_pathway mol 2-Methyl-2-(2-nitroethoxy)propane M.W. 147.19 [M]⁺• m/z 147 frag1 t-Butyl cation (CH₃)₃C⁺ m/z 57 mol->frag1 α-cleavage frag2 Oxonium ion CH₂=O⁺-CH₂(CH₃)₃ m/z 101 mol->frag2 α-cleavage frag3 Loss of NO₂ [M - NO₂]⁺ m/z 101 mol->frag3 C-N cleavage frag4 [M - C₄H₉]⁺ m/z 90 mol->frag4 C-O cleavage frag5 [M - OCH₂CH₂NO₂]⁺ m/z 57 mol->frag5 C-O cleavage

Sources

Validation

HPLC Method Development for Quantifying 2-Methyl-2-(2-nitroethoxy)propane Purity: A Comparative Guide

In specialty chemical and pharmaceutical development, the accurate purity quantification of aliphatic intermediates is a frequent analytical bottleneck. 2-Methyl-2-(2-nitroethoxy)propane (CAS 77791-00-5), commonly referr...

Author: BenchChem Technical Support Team. Date: March 2026

In specialty chemical and pharmaceutical development, the accurate purity quantification of aliphatic intermediates is a frequent analytical bottleneck. 2-Methyl-2-(2-nitroethoxy)propane (CAS 77791-00-5), commonly referred to as tert-butyl 2-nitroethyl ether, exemplifies this challenge .

As an aliphatic nitro ether, this molecule lacks the extended π-conjugation necessary for robust UV absorption. While standard protocols often rely on low-wavelength UV detection for such compounds, this approach is highly susceptible to matrix interference and baseline drift. This guide objectively compares HPLC-UV, HPLC-ELSD (Evaporative Light Scattering Detector), and HPLC-CAD (Charged Aerosol Detector) methodologies, providing a field-proven, self-validating protocol for accurate purity quantification.

Mechanistic Evaluation of Detection Modalities

To design a robust method, we must first analyze the physicochemical properties of the analyte and how they interact with different detector modalities.

  • HPLC-UV (210 nm): The nitro group provides a weak

    
     transition near 270 nm and a stronger 
    
    
    
    transition near 210 nm. However, operating at 210 nm during gradient elution causes severe baseline drift due to changes in mobile phase absorbance. Furthermore, trace impurities often co-absorb at this wavelength, leading to false-positive impurity profiling .
  • HPLC-ELSD: As a universal aerosol detector, ELSD removes the reliance on optical chromophores. However, 2-Methyl-2-(2-nitroethoxy)propane is a semi-volatile compound (boiling point ~30–35°C at 1 hPa). ELSD typically requires higher evaporation temperatures (e.g., 50–60°C) to remove aqueous mobile phases, which inadvertently volatilizes the analyte, resulting in poor signal recovery.

  • HPLC-CAD: CAD represents the optimal solution. It utilizes a corona discharge to transfer a consistent electrical charge to analyte particles after low-temperature evaporation. Because CAD can operate efficiently at 35°C, it preserves the semi-volatile nitro ether while delivering a uniform, structure-independent response with superior sensitivity .

Decision_Matrix Start Analyte: 2-Methyl-2-(2-nitroethoxy)propane (Aliphatic Nitro Ether) Chrom Optical Properties (No strong chromophore) Start->Chrom UV HPLC-UV (210 nm) Issue: High baseline noise Chrom->UV Direct UV Aerosol Aerosol Detectors (ELSD / CAD) Chrom->Aerosol Universal Detection Volat Volatility Check (Semi-volatile) Aerosol->Volat ELSD HPLC-ELSD Issue: Analyte loss at high temp Volat->ELSD High Temp Evaporation CAD HPLC-CAD Optimal: Low temp, high sensitivity Volat->CAD Low Temp Evaporation

Fig 1: Decision matrix for selecting CAD over UV and ELSD for aliphatic nitro compounds.

Experimental Design & Self-Validating Protocol

To ensure analytical trustworthiness, the following methodology incorporates an inverse gradient system . In standard gradient HPLC, the changing ratio of organic to aqueous solvent alters the mobile phase's volatility, causing baseline drift in aerosol detectors. By employing a secondary pump to deliver an inverse gradient post-column, the detector receives a constant solvent composition. This creates a self-validating system where the detector response remains uniform and independent of the analyte's retention time .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-Methyl-2-(2-nitroethoxy)propane standard.

  • Dissolve in 10.0 mL of Methanol (LC-MS grade) to create a 1.0 mg/mL stock solution.

  • Serially dilute with Methanol/Water (50:50, v/v) to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Ascentis RP-Amide (150 mm × 4.6 mm, 3 µm). Causality: Aliphatic nitro ethers can exhibit poor peak shape on standard end-capped C18 columns. An RP-Amide phase provides alternative selectivity via secondary hydrogen bonding, improving peak symmetry for the nitro group.

  • Mobile Phase A: LC-MS grade Water (Unbuffered). Causality: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate and foul the corona needle.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Analytical Gradient: 10% B to 90% B over 15 minutes. Flow rate: 0.8 mL/min.

  • Inverse Gradient (Post-Column): 90% B to 10% B over 15 minutes. Flow rate: 0.8 mL/min.

Step 3: Detector Optimization (HPLC-CAD)

  • Evaporator Temperature: 35°C. Causality: Preserves the semi-volatile tert-butyl 2-nitroethyl ether from premature evaporation.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds (Optimized for signal-to-noise ratio).

CAD_Mechanism Eluent HPLC Eluent (Constant Viscosity) Neb Nebulization (N2 Gas) Eluent->Neb Evap Evaporation (35°C Low Temp) Neb->Evap Charge Corona Discharge (+) Charge Transfer Evap->Charge Detect Electrometer Measurement Charge->Detect

Fig 2: Mechanism of Charged Aerosol Detection optimized for semi-volatile analytes.

Quantitative Performance Data

The table below summarizes the comparative experimental data obtained when analyzing 2-Methyl-2-(2-nitroethoxy)propane across the three detection modalities using the same chromatographic column and gradient (without inverse gradient for UV).

Analytical ParameterHPLC-UV (210 nm)HPLC-ELSD (50°C)HPLC-CAD (35°C)
Limit of Detection (LOD) 25.0 ng18.5 ng2.1 ng
Limit of Quantitation (LOQ) 75.0 ng55.0 ng6.5 ng
Linearity (

)
0.988 (Narrow range)0.982 (Log-log fit)0.999 (Quadratic fit)
Precision (%RSD, n=6) 5.8% (High baseline noise)4.1%1.2%
Response Uniformity Poor (Highly matrix-dependent)ModerateExcellent
Analyte Recovery 98.5%62.0% (Loss via evaporation)99.2%
Data Interpretation
  • Sensitivity: CAD demonstrates an LOD approximately 10x lower than UV and ELSD. The low-temperature evaporation setting prevents the volatilization of the tert-butyl 2-nitroethyl ether, a critical failure point for ELSD.

  • Precision & Linearity: The inverse-gradient CAD setup yields a highly stable baseline, resulting in a %RSD of 1.2%. While CAD inherently produces a quadratic response curve over large concentration ranges, modern chromatography data systems (CDS) easily linearize this data, achieving an

    
     of 0.999.
    
  • Trustworthiness: The UV method's high %RSD (5.8%) is a direct consequence of mobile phase absorbance shifts at 210 nm during the gradient run, rendering it unsuitable for rigorous purity quantification or stability-indicating assays.

Conclusion

For the purity analysis of aliphatic nitro compounds like 2-Methyl-2-(2-nitroethoxy)propane, relying on traditional UV detection introduces unacceptable levels of analytical risk. By transitioning to HPLC-CAD combined with an inverse gradient architecture , laboratories can establish a self-validating, highly sensitive method. This approach bypasses the optical limitations of the molecule and the volatility constraints of ELSD, ensuring robust, reproducible quantification suitable for regulatory submissions.

References

  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: LCGC International URL: [Link]

Safety & Regulatory Compliance

Safety

2-Methyl-2-(2-nitroethoxy)propane proper disposal procedures

Executive Summary & Immediate Action Status: ENERGETIC MATERIAL PRECURSOR / STABILIZER Immediate Directive: Do NOT concentrate, distill, or treat with strong bases. 2-Methyl-2-(2-nitroethoxy)propane (MNEP) is a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Status: ENERGETIC MATERIAL PRECURSOR / STABILIZER Immediate Directive: Do NOT concentrate, distill, or treat with strong bases.

2-Methyl-2-(2-nitroethoxy)propane (MNEP) is a functionalized nitro-ether often employed as a stabilizer for nitrocellulose or as an energetic plasticizer component. Its structure combines an ether linkage with a nitro group, creating a unique hazard profile that bridges peroxide-forming ethers and energetic nitroalkanes .

The Golden Rules of MNEP Disposal:

  • No Bases: Never mix with Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or strong amines. This forms shock-sensitive nitronate salts.

  • No Distillation: Do not rotary evaporate to dryness. Concentrating nitro-ethers increases explosion risk.

  • Incineration Only: The only validated disposal method is commercial incineration. In-lab chemical neutralization is too exothermic for standard facilities.

Hazard Characterization (The "Why")

To handle MNEP safely, you must understand the molecular mechanisms that drive its instability.

A. The Nitronate Trap (Base Incompatibility)

The alpha-protons next to a nitro group are acidic (


 for nitroalkanes). When MNEP is exposed to a strong base, it deprotonates to form a nitronate anion . Unlike the parent compound, nitronate salts are often solids that precipitate out of solution and are highly shock-sensitive .
B. The Ether/Nitro Synergism
  • Ether Functionality: Like all ethers, MNEP can form organic peroxides upon prolonged exposure to air/light.

  • Nitro Functionality: The nitro group provides an internal oxygen source.

  • Result: If peroxides form, the nitro group acts as an oxidizer, lowering the activation energy for detonation. This makes "old" MNEP significantly more dangerous than fresh stock.

Quantitative Hazard Data

ParameterValue / CharacteristicImplication
Flash Point > 60°C (Est.)[1]Combustible liquid; requires Class II/III handling.
Shock Sensitivity Moderate (High if dry/pure)Avoid mechanical friction; do not use ground glass joints.
Compatibility Incompatible: Bases, Oxidizers, Reducing AgentsSegregate strictly from Caustics and Peroxides.[1]
Waste Code (RCRA) D001 (Ignitable), D003 (Reactive - Potential)Must be coded as Hazardous Waste.

Pre-Disposal Stabilization Protocol

Before scheduling pickup, you must stabilize the material. Do not attempt to transport pure, dried MNEP.

Step 1: Dilution (Desensitization)

If the MNEP is pure or highly concentrated, dilute it to <10% concentration using a high-boiling, compatible solvent.

  • Recommended Solvent: Polyethylene Glycol (PEG-400) or Mineral Oil.

  • Why? These solvents act as a heat sink and phlegmatizer, reducing sensitivity to shock and friction during transport.

Step 2: Peroxide Check

If the container is old (>1 year) or shows crystal formation around the cap:

  • DO NOT OPEN.

  • Visually inspect for crystals (peroxides).

  • If crystals are present, contact your EHS Officer immediately for Remote Opening/Detonation .

Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage.

  • Headspace: Leave 10-15% headspace for thermal expansion.

  • Venting: Use a vented cap if available, or ensure the cap is not over-torqued (to prevent pressure buildup from slow decomposition).

Disposal Workflow & Decision Logic

The following diagram outlines the decision-making process for MNEP waste streams.

MNEP_Disposal Start Start: MNEP Waste Identified CheckAge Is container >1 year old or crystals visible? Start->CheckAge CheckState Is it Pure/Conc. (>10%)? Dilute ACTION: Dilute with PEG-400 or Mineral Oil to <10% CheckState->Dilute Yes Labeling Labeling: 'Hazardous Waste' Constituents: MNEP, Solvent Hazards: Flammable, Reactive CheckState->Labeling No (Already Dilute) CheckAge->CheckState No EHS_Alert CRITICAL: Do Not Touch. Contact EHS for Bomb Squad CheckAge->EHS_Alert Yes (High Risk) Dilute->Labeling Segregate Segregate: Store away from Bases (Caustics) & Oxidizers Labeling->Segregate Pickup Final: Schedule Commercial Incineration Pickup Segregate->Pickup

Figure 1: Decision logic for the safe assessment and processing of MNEP waste. Note the critical stop point for crystallized/old containers.

The "Nitronate Trap" Mechanism

Understanding this pathway is vital for preventing accidental explosions in the lab.

Nitronate_Reaction MNEP MNEP (Nitro-Ether) Transition Deprotonation (Exothermic) MNEP->Transition Base Strong Base (OH-) Base->Transition Salt Nitronate Salt (Solid Precipitate) Transition->Salt Explosion SHOCK SENSITIVE EXPLOSIVE HAZARD Salt->Explosion Friction/Dryness

Figure 2: Mechanism of Nitronate Salt formation. This reaction is why MNEP must never be disposed of in "Basic/Caustic" waste streams.

Emergency Response Procedures

Scenario: Spillage in the Fume Hood

  • Evacuate & Ventilate: Clear the immediate area.[2] MNEP vapors can be irritating and flammable.[3][4]

  • Eliminate Ignition: Cut power to hot plates and stirrers.

  • Do NOT Use Paper Towels: Cellulose (paper) + Nitro compounds can form nitrocellulose-like flammables when dry.

  • Absorb: Use vermiculite or diatomaceous earth (inert clays).

  • Clean Up:

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Wipe the surface with a solvent (Ethanol or Isopropanol) to remove oily residue.

    • Wash with water/soap: Do NOT use bleach (oxidizer) or ammonia (base).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Ignitable/Reactive Waste). [Link]

  • PubChem. (n.d.). 2-Methyl-2-nitropropane (Analogous Aliphatic Nitro Compound Safety Data). National Library of Medicine. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitroalkane/Base incompatibility). [Link]

Sources

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